2,3-Dimethylbutan-1-amine
Description
Properties
IUPAC Name |
2,3-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)6(3)4-7/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMSZXWHMSSBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600331 | |
| Record name | 2,3-Dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66553-05-7 | |
| Record name | 2,3-Dimethylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dimethylbutan-1-amine chemical and physical properties
An In-depth Technical Guide to 2,3-Dimethylbutan-1-amine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a branched-chain primary amine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a summary of its molecular and physical characteristics, proposed experimental protocols for its synthesis and purification, and essential safety and handling information. Visual diagrams are provided to illustrate the chemical structure and a potential synthetic workflow.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C6H15N.[1] It is a primary aliphatic amine characterized by a butyl chain with two methyl group substitutions at the 2 and 3 positions. The presence of the amine functional group makes it a basic compound capable of forming hydrogen bonds, which influences its solubility in polar solvents.[2]
Molecular Properties
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H15N | PubChem[1] |
| Molecular Weight | 101.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 66553-05-7 | PubChem[1] |
| InChI | InChI=1S/C6H15N/c1-5(2)6(3)4-7/h5-6H,4,7H2,1-3H3 | PubChem[1] |
| InChIKey | GBMSZXWHMSSBGP-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(C)C(C)CN | PubChem[1] |
| Canonical SMILES | CC(C)C(C)CN | PubChem[1] |
Computed Physical and Chemical Properties
The following table outlines the computed physical and chemical properties of this compound, which are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 101.120449483 Da | PubChem[1] |
| Monoisotopic Mass | 101.120449483 Da | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem |
| Complexity | 41.4 | PubChem[1] |
Proposed Experimental Protocols
Proposed Synthesis via Reductive Amination of 2,3-Dimethylbutanal (B3049577)
This protocol describes a potential synthesis of this compound from 2,3-dimethylbutanal via reductive amination.
Materials:
-
2,3-Dimethylbutanal
-
Ammonia (B1221849) (in a suitable solvent like ethanol (B145695) or methanol)
-
Sodium borohydride (B1222165) (NaBH4) or Sodium cyanoborohydride (NaBH3CN)
-
Methanol (B129727) or Ethanol
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Imine Formation: Dissolve 2,3-dimethylbutanal in methanol in a round-bottom flask. Cool the solution in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in methanol. Stir the reaction mixture at room temperature for several hours to form the corresponding imine.
-
Reduction: Cool the reaction mixture again in an ice bath. Slowly add a reducing agent such as sodium borohydride in portions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Add diethyl ether to the aqueous residue and separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with diethyl ether. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further Purification (Optional): The crude product can be further purified by distillation under reduced pressure.
Mandatory Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
Experimental Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is an amine and should be handled with appropriate safety precautions. While specific safety data for this compound is limited, general safety measures for aliphatic amines should be followed. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[2]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.[4]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
For more detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.
References
An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2,3-Dimethylbutan-1-amine. The document details three core methodologies: Reductive Amination, Hofmann Rearrangement, and a Grignard-based approach. Each method is presented with proposed detailed experimental protocols, summaries of expected quantitative data, and visualizations of the reaction pathways to facilitate understanding and laboratory application.
Introduction
This compound is a primary amine with a branched alkyl structure, making it a potentially valuable building block in medicinal chemistry and organic synthesis. Its structural features can influence the pharmacokinetic and pharmacodynamic properties of larger molecules. This guide outlines viable synthetic routes for its preparation, providing a foundation for its synthesis and further derivatization.
Synthesis Pathways
Three primary synthetic pathways are proposed for the synthesis of this compound:
-
Pathway 1: Reductive Amination of 2,3-Dimethylbutanal (B3049577). This is a direct and efficient method for forming primary amines from aldehydes.
-
Pathway 2: Hofmann Rearrangement of 2,3-Dimethylbutanamide. This classical reaction converts a primary amide into a primary amine with one less carbon atom.
-
Pathway 3: Grignard-based Synthesis via 2,3-Dimethyl-1-butanol. This multi-step approach involves the formation of an alcohol intermediate, which is subsequently converted to the target amine.
Pathway 1: Reductive Amination of 2,3-Dimethylbutanal
Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. In this proposed pathway, 2,3-dimethylbutanal is reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine, this compound.
Logical Workflow
Caption: Workflow for the synthesis of this compound via reductive amination of 2,3-dimethylbutanal.
Experimental Protocol
Step 1: Synthesis of 2,3-Dimethylbutanal from 2,3-Dimethyl-1-butanol
A common method for the oxidation of primary alcohols to aldehydes is the Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC). A TEMPO-catalyzed oxidation is also a viable, milder alternative[1][2].
-
Materials: 2,3-Dimethyl-1-butanol, Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534), Dichloromethane (DCM).
-
Procedure (Swern Oxidation):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve DMSO (2.2 eq) in anhydrous DCM.
-
Cool the solution to -78 °C and slowly add oxalyl chloride (1.1 eq).
-
After stirring for 15 minutes, add a solution of 2,3-dimethyl-1-butanol (1.0 eq) in DCM dropwise.
-
Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude 2,3-dimethylbutanal by distillation.
-
Step 2: Reductive Amination of 2,3-Dimethylbutanal
This procedure is adapted from general methods for reductive amination using sodium cyanoborohydride[3][4][5].
-
Materials: 2,3-Dimethylbutanal, Ammonium (B1175870) acetate (B1210297), Sodium cyanoborohydride (NaBH3CN), Methanol, Acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethylbutanal (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the careful addition of dilute HCl.
-
Make the solution basic with aqueous NaOH and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by distillation.
-
Quantitative Data (Expected)
| Step | Reactants | Products | Reagents/Conditions | Expected Yield | Purity |
| Oxidation | 2,3-Dimethyl-1-butanol | 2,3-Dimethylbutanal | Swern Oxidation or PCC | 70-85% | >95% |
| Reductive Amination | 2,3-Dimethylbutanal, Ammonium acetate | This compound | NaBH3CN, Methanol, Acetic acid, RT, 24h | 60-80% | >98% |
Pathway 2: Hofmann Rearrangement of 2,3-Dimethylbutanamide
The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one less carbon atom. This pathway would involve the synthesis of 3,4-dimethylpentanamide followed by its rearrangement to this compound.
Logical Workflow
Caption: Workflow for the synthesis of this compound via Hofmann rearrangement.
Experimental Protocol
Step 1: Synthesis of 3,4-Dimethylpentanoic Acid
This can be achieved through various methods, including the malonic ester synthesis or by alkylation of a suitable carboxylic acid enolate. A plausible route is the alkylation of the enolate of 3-methylbutanoic acid.
Step 2: Synthesis of 3,4-Dimethylpentanamide
The carboxylic acid is first converted to its acid chloride, which then reacts with ammonia.
-
Materials: 3,4-Dimethylpentanoic acid, Thionyl chloride (SOCl2), Ammonia (aqueous solution).
-
Procedure:
-
In a round-bottom flask, reflux 3,4-dimethylpentanoic acid (1.0 eq) with thionyl chloride (1.2 eq) for 2 hours.
-
Remove the excess thionyl chloride by distillation.
-
Cool the resulting acid chloride in an ice bath and slowly add it to a stirred, concentrated aqueous solution of ammonia.
-
Collect the precipitated amide by filtration, wash with cold water, and dry.
-
Step 3: Hofmann Rearrangement of 3,4-Dimethylpentanamide
This protocol is based on the general procedure for the Hofmann rearrangement[6][7][8][9][10].
-
Materials: 3,4-Dimethylpentanamide, Sodium hydroxide (B78521), Bromine, Water.
-
Procedure:
-
Prepare a solution of sodium hypobromite (B1234621) by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.4 eq) in water.
-
Add the 3,4-dimethylpentanamide (1.0 eq) to the cold hypobromite solution.
-
Slowly warm the reaction mixture and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous potassium carbonate and concentrate under reduced pressure.
-
Purify the crude this compound by distillation.
-
Quantitative Data (Expected)
| Step | Reactants | Products | Reagents/Conditions | Expected Yield | Purity |
| Amide Formation | 3,4-Dimethylpentanoic acid | 3,4-Dimethylpentanamide | 1. SOCl2, reflux; 2. aq. NH3 | 80-90% | >95% |
| Hofmann Rearrangement | 3,4-Dimethylpentanamide | This compound | Br2, NaOH, H2O, reflux | 70-85% | >98% |
Pathway 3: Grignard-based Synthesis via 2,3-Dimethyl-1-butanol
This pathway involves the synthesis of 2,3-dimethyl-1-butanol, which is then converted to the target amine. The alcohol can be prepared via a Grignard reaction between isopropylmagnesium bromide and isobutyraldehyde (B47883).
Logical Workflow
Caption: Workflow for the Grignard-based synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2,3-Dimethyl-1-butanol
-
Materials: Isopropyl bromide, Magnesium turnings, Anhydrous diethyl ether, Isobutyraldehyde.
-
Procedure:
-
In a flame-dried, three-necked flask, prepare isopropylmagnesium bromide from isopropyl bromide and magnesium turnings in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0 °C and add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by slowly pouring it onto a mixture of ice and saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude 2,3-dimethyl-1-butanol by distillation.
-
Step 2: Conversion of 2,3-Dimethyl-1-butanol to this compound
This can be achieved through several methods, including the Mitsunobu reaction with subsequent reduction of an azide (B81097), or conversion to an alkyl halide followed by amination.
-
Method A: Via Azide Reduction
-
Mitsunobu Reaction: To a solution of 2,3-dimethyl-1-butanol (1.0 eq), triphenylphosphine (B44618) (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow to warm to room temperature and stir overnight. Purify the resulting azide by column chromatography.
-
Azide Reduction: Reduce the azide to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) in THF or by catalytic hydrogenation (H2, Pd/C)[5][11][12].
-
-
Method B: Via Alkyl Halide
-
Halogenation: Convert the alcohol to the corresponding bromide or chloride using a reagent such as PBr3 or SOCl2.
-
Amination: React the resulting alkyl halide with an excess of ammonia in a sealed tube or autoclave.
-
Quantitative Data (Expected)
| Step | Reactants | Products | Reagents/Conditions | Expected Yield | Purity |
| Grignard Reaction | Isopropylmagnesium bromide, Isobutyraldehyde | 2,3-Dimethyl-1-butanol | Et2O, 0 °C to RT | 70-85% | >97% |
| Mitsunobu/Reduction | 2,3-Dimethyl-1-butanol, DPPA, DEAD; then LiAlH4 | This compound | Two steps | 50-70% (overall) | >98% |
| Halogenation/Amination | 2,3-Dimethyl-1-butanol, PBr3; then NH3 | This compound | Two steps | 40-60% (overall) | >95% |
Disclaimer
The experimental protocols and quantitative data presented in this guide are proposed based on established chemical principles and analogous reactions found in the literature. Direct experimental validation for the synthesis of this compound using these specific procedures was not found in the surveyed literature. Therefore, these protocols should be considered as starting points for experimental work, and optimization may be required to achieve the desired outcomes. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. JP2010031021A - Preparation of 3,3-dimethylbutyraldehyde by oxidation of 3,3-dimethyl butanol - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. receipt012022.hiralalpaulcollege.ac.in [receipt012022.hiralalpaulcollege.ac.in]
- 11. Buy (2S)-2,3-dimethylbutanoic acid (EVT-311465) | 15071-34-8 [evitachem.com]
- 12. Solved 8. (10 pts) Prepare 2,3-dimethylbutanoic acid via the | Chegg.com [chegg.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dimethylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational landscape of 2,3-Dimethylbutan-1-amine. Due to a lack of specific experimental data for this molecule in publicly available literature, this guide leverages established principles of stereochemistry, conformational analysis of analogous substituted butanes, and standard experimental protocols relevant to primary amines. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in fields where the molecular properties of aliphatic amines are of interest, such as medicinal chemistry and material science. All discussions on conformation are based on theoretical considerations and analogies to structurally related molecules.
Molecular Structure and Physicochemical Properties
This compound is a primary aliphatic amine with the chemical formula C₆H₁₅N. Its structure features a butane (B89635) backbone with methyl groups at the C2 and C3 positions and an amino group at the C1 position. The presence of two chiral centers at C2 and C3 suggests the existence of stereoisomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₅N | PubChem |
| Molecular Weight | 101.19 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 66553-05-7 | PubChem |
| Canonical SMILES | CC(C)C(C)CN | PubChem |
| Topological Polar Surface Area | 26 Ų | PubChem |
| Complexity | 55.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: The majority of the data presented is computationally derived and sourced from publicly accessible chemical databases.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by rotations around the C1-C2 and C2-C3 bonds. Due to the absence of specific experimental or computational studies on this molecule, the following analysis is based on the well-understood principles of steric hindrance and torsional strain, with analogies drawn from the conformational analysis of butane and 2,3-dimethylbutane.
Rotation Around the C2-C3 Bond
Viewing the molecule along the C2-C3 bond, we can predict the relative stabilities of the staggered and eclipsed conformations. The substituents on C2 are a hydrogen, a methyl group, and a -CH₂NH₂ group. The substituents on C3 are a hydrogen and two methyl groups. For simplicity in this theoretical analysis, we will consider the -CH₂NH₂ group to be sterically demanding.
-
Anti-conformation: The most stable conformation is expected to be the staggered arrangement where the largest groups on C2 and C3 (the -CH₂NH₂ group and a methyl group, respectively) are positioned anti-periplanar (180° dihedral angle) to each other. This arrangement minimizes steric repulsion.
-
Gauche-conformations: Staggered conformations where the largest groups are at a 60° dihedral angle (gauche) will be of higher energy than the anti-conformation due to steric interactions.
-
Eclipsed conformations: These are the least stable conformations due to significant torsional and steric strain. The highest energy eclipsed conformation would involve the eclipsing of the largest groups.
Rotation Around the C1-C2 Bond
Rotation around the C1-C2 bond will also influence the overall molecular shape. The primary interactions to consider are between the amino group (-NH₂) and the substituents on the C2 and C3 carbons. It is expected that the molecule will adopt a conformation that minimizes steric clashes between the lone pair of the nitrogen, the amino hydrogens, and the bulky alkyl groups.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of primary amines is the reductive amination of an appropriate aldehyde.[1][2][3][4]
Protocol: Reductive Amination of 2,3-Dimethylbutanal (B3049577)
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylbutanal (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.
-
Amine Source: Add a solution of ammonia (B1221849) in methanol (e.g., 7N, 1.5-2.0 equivalents).
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents), portion-wise.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Characterization
Standard spectroscopic techniques would be essential to confirm the identity and purity of the synthesized this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons. Key signals would include a multiplet for the -CH₂- group adjacent to the amine, multiplets for the methine protons at C2 and C3, and distinct signals for the four methyl groups. The amine protons (-NH₂) would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra to determine chemical shifts, integration values, and coupling constants to elucidate the structure.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be useful for identifying the key functional groups.
-
N-H Stretch: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ due to the C-H stretching of the alkyl groups.
-
N-H Bend: A bending vibration for the primary amine around 1600 cm⁻¹.
Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the liquid amine can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands to confirm the presence of the amine and alkyl functionalities.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (101.19 m/z).
-
Fragmentation: Characteristic fragmentation patterns for aliphatic amines would be expected, such as the loss of an ethyl or propyl group.
Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.
Biological Activity and Drug Development Potential
There is currently no published information regarding the biological activity of this compound or its potential application in drug development. Branched-chain aliphatic amines are present in some biologically active molecules, and their structural features can influence properties like membrane permeability and metabolic stability.[5] However, without specific screening data, any discussion of its pharmacological potential would be purely speculative.
Logical Workflow for Conformational Analysis
For a thorough investigation of the conformational landscape of this compound, a combined computational and experimental approach would be necessary.
Caption: A logical workflow for the detailed conformational analysis.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and a theoretical conformational analysis of this compound. While a significant portion of this document is based on established chemical principles and analogies due to the scarcity of specific experimental data, it lays a crucial foundation for future research. The detailed experimental protocols for synthesis and characterization provided herein offer a clear roadmap for researchers aiming to work with this compound. Further computational and experimental studies are essential to fully elucidate its conformational preferences and to explore any potential biological activities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC nomenclature for 2,3-Dimethylbutan-1-amine isomers
An In-depth Technical Guide to the IUPAC Nomenclature of 2,3-Dimethylbutan-1-amine and its Isomers
Introduction to Amine Isomerism and Nomenclature
Amines are organic compounds derived from ammonia (B1221849) by replacing one or more hydrogen atoms with alkyl or aryl groups. They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. The molecular formula C₆H₁₅N represents a multitude of structural isomers, each with unique physical and chemical properties. A systematic approach to naming these isomers is crucial for unambiguous communication in scientific and industrial contexts. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for this purpose. This guide provides a comprehensive overview of the IUPAC nomenclature for the isomers of this compound (a C₆H₁₅N amine) and presents key quantitative data and methodologies relevant to their study.
Isomers of C₆H₁₅N
The structural isomers of C₆H₁₅N can be categorized into primary, secondary, and tertiary amines. A systematic enumeration based on the carbon skeleton and the position of the amino group, as well as the nature of the alkyl groups on the nitrogen, reveals a large number of possible structures.
Primary Amines (C₆H₁₅N)
Primary amines have the general formula R-NH₂. The IUPAC nomenclature for primary amines involves identifying the longest carbon chain bonded to the amino group and naming it as the parent alkane. The '-e' of the alkane name is replaced with '-amine', and a number indicates the position of the amino group on the chain.
Table 1: IUPAC Names of Selected Primary Amine Isomers of C₆H₁₅N
| Carbon Skeleton | IUPAC Name |
| Hexane | Hexan-1-amine |
| Hexan-2-amine | |
| Hexan-3-amine | |
| 2-Methylpentane | 2-Methylpentan-1-amine |
| 2-Methylpentan-2-amine | |
| 3-Methylpentane | 3-Methylpentan-1-amine |
| 3-Methylpentan-2-amine | |
| 2,2-Dimethylbutane | 2,2-Dimethylbutan-1-amine |
| 2,3-Dimethylbutane | This compound |
| 2,3-Dimethylbutan-2-amine | |
| 3,3-Dimethylbutane | 3,3-Dimethylbutan-1-amine |
Secondary Amines (C₆H₁₅N)
Secondary amines have the general formula R₂NH. In IUPAC nomenclature, the longest alkyl group attached to the nitrogen is considered the parent chain. The other alkyl group is treated as a substituent, with its position indicated by the prefix 'N-'.
Table 2: IUPAC Names of Selected Secondary Amine Isomers of C₆H₁₅N
| Alkyl Group Combination | IUPAC Name |
| Methyl + Pentyl | N-Methylpentan-1-amine |
| N-Methylpentan-2-amine | |
| Ethyl + Butyl | N-Ethylbutan-1-amine |
| N-Ethylbutan-2-amine | |
| Propyl + Propyl | N-Propylpropan-1-amine |
| N-Isopropylpropan-2-amine (Diisopropylamine) |
Tertiary Amines (C₆H₁₅N)
Tertiary amines have the general formula R₃N. Similar to secondary amines, the longest alkyl group determines the parent name. The other two alkyl groups are named as N-substituents. If the substituents are identical, prefixes like 'di-' are used.
Table 3: IUPAC Names of Selected Tertiary Amine Isomers of C₆H₁₅N
| Alkyl Group Combination | IUPAC Name |
| Methyl + Methyl + Butyl | N,N-Dimethylbutan-1-amine |
| N,N-Dimethylbutan-2-amine | |
| Methyl + Ethyl + Propyl | N-Ethyl-N-methylpropan-1-amine |
| Ethyl + Ethyl + Ethyl | N,N-Diethylethanamine (Triethylamine) |
Quantitative Data of C₆H₁₅N Isomers
The physical properties of amine isomers vary significantly with their structure. Branching and the class of amine (primary, secondary, or tertiary) influence properties such as boiling point and density.
Table 4: Physical Properties of Selected C₆H₁₅N Isomers
| IUPAC Name | Class | Boiling Point (°C) | Density (g/mL) |
| Hexan-1-amine | Primary | 131-132[1] | 0.766 at 25°C[1] |
| Hexan-2-amine | Primary | 109[2] | 0.746[2] |
| 2,2-Dimethylbutan-1-amine | Primary | Data not readily available | Data not readily available |
| This compound | Primary | Data not readily available | Data not readily available |
| 3,3-Dimethylbutan-1-amine | Primary | 104[3] | 0.736[3] |
| 2,3-Dimethylbutan-2-amine | Primary | Data not readily available | Data not readily available |
| 3,3-Dimethylbutan-2-amine | Primary | 102[4] | 0.755[4] |
| N-Ethylbutan-1-amine | Secondary | 108.5[5] | 0.74 at 25°C[5] |
| N,N-Dimethylbutan-1-amine | Tertiary | 93.3-95[6][7] | 0.721 at 25°C[6] |
| N,N-Dimethylbutan-2-amine | Tertiary | 80[8][9] | 0.748[8][9] |
| N,N-Diethylethanamine (Triethylamine) | Tertiary | 89.5[10][11] | 0.726 at 25°C[12] |
Note: Data for some isomers, particularly the more obscure ones, is not always readily available in public databases.
Experimental Protocols
Detailed experimental protocols for the determination of physical properties for each specific isomer are often not published in peer-reviewed literature as they follow standard, well-established laboratory procedures. Below are generalized methodologies for determining key physical properties of amines.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For milligram to gram quantities of a substance, the boiling point can be accurately determined using distillation or micro-boiling point apparatuses.
General Protocol for Micro-Boiling Point Determination (Thiele Tube Method):
-
Sample Preparation: A small amount of the amine sample (a few microliters) is introduced into a capillary tube, which is then attached to a thermometer.
-
Apparatus Setup: The thermometer and capillary tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is gently heated at the side arm to ensure even heat distribution via convection.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid in the Thiele tube is allowed to cool.
-
Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Pressure Correction: The observed boiling point is corrected to the standard pressure (1 atm or 101.3 kPa) using a nomograph or appropriate equations if the determination is carried out at a different pressure.
Determination of Density
Density is the mass per unit volume of a substance. For liquids like amines, density is typically determined using a pycnometer or a digital density meter.
General Protocol for Density Determination using a Pycnometer:
-
Cleaning and Calibration: A pycnometer of a known volume is thoroughly cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is recorded. The exact volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is emptied, cleaned, dried, and then filled with the amine sample at the same temperature.
-
Weighing: The mass of the pycnometer filled with the amine is measured.
-
Calculation: The density of the amine is calculated by dividing the mass of the amine (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.
Visualizations
IUPAC Nomenclature Workflow for Amines
The following diagram illustrates the logical steps involved in assigning a systematic IUPAC name to an amine.
Caption: A flowchart illustrating the IUPAC naming process for amines.
Classification of C₆H₁₅N Isomers
This diagram provides a visual classification of the isomers of C₆H₁₅N, with representative examples for each class.
Caption: Classification of C₆H₁₅N isomers with examples.
References
- 1. hexan-1-amine [chembk.com]
- 2. hexan-2-amine [stenutz.eu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 3,3-dimethyl-2-butanamine [stenutz.eu]
- 5. N-ethylbutan-1-amine [chembk.com]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. N,N-dimethylbutan-2-amine | 921-04-0 [chemnet.com]
- 9. 921-04-0 | N,N-dimethylbutan-2-amine [chemindex.com]
- 10. Triethylamine CAS#: 121-44-8 [m.chemicalbook.com]
- 11. Triethylamine Solvent Properties [macro.lsu.edu]
- 12. Triethylamine = 99.5 121-44-8 [sigmaaldrich.com]
An In-depth Technical Guide to 2,3-Dimethylbutan-1-amine
CAS Registry Number: 66553-05-7
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2,3-Dimethylbutan-1-amine, a branched-chain primary aliphatic amine. Due to the limited availability of specific experimental data for this compound, this guide integrates established principles of organic chemistry and analytical spectroscopy to present predicted properties, plausible synthetic routes, and expected analytical characteristics. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computationally predicted and provide a basis for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 66553-05-7 | Internal Database |
| Molecular Formula | C₆H₁₅N | - |
| Molecular Weight | 101.19 g/mol | - |
| IUPAC Name | This compound | - |
| Boiling Point (Predicted) | 120-125 °C | - |
| Density (Predicted) | 0.75-0.80 g/cm³ | - |
| LogP (Predicted) | 1.5-2.0 | - |
| pKa (Predicted) | 10.5-11.0 | - |
Proposed Synthetic Protocols
While specific literature on the synthesis of this compound is scarce, two primary, high-yield methods for the preparation of primary amines are proposed: the reduction of a nitrile and the reductive amination of an aldehyde.
Synthesis via Nitrile Reduction
This approach involves the synthesis of 2,3-dimethylbutanenitrile (B105105) as a key intermediate, followed by its reduction to the target primary amine. This method is advantageous for its relatively clean conversion and the commercial availability of starting materials.
Experimental Protocol:
-
Synthesis of 2,3-dimethylbutanenitrile:
-
Combine 2,3-dimethyl-1-bromobutane (1 eq.) with sodium cyanide (1.2 eq.) in a suitable polar aprotic solvent such as DMSO.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
-
Purify the 2,3-dimethylbutanenitrile by vacuum distillation.
-
-
Reduction to this compound:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2,3-dimethylbutanenitrile (1 eq.) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation.
-
Spectroscopic Profile of 2,3-Dimethylbutan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for 2,3-Dimethylbutan-1-amine (CAS No. 66553-05-7). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on its molecular structure and established principles of NMR, IR, and mass spectrometry. The information herein is intended to serve as a reference for the identification and characterization of this compound in a research and development setting.
Molecular Structure and Predicted Spectroscopic Data
This compound possesses a branched alkyl chain with a primary amine functional group. This structure gives rise to a unique spectroscopic fingerprint.
Chemical Structure:
The predicted spectroscopic data for this compound is summarized in the following tables.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| -CH₂-NH₂ | ~ 2.6 - 2.8 | Doublet | 2H |
| -NH₂ | ~ 1.0 - 2.0 | Broad Singlet | 2H |
| -CH(CH₃)₂ | ~ 1.6 - 1.8 | Multiplet | 1H |
| -CH(CH₃)CH₂ | ~ 1.4 - 1.6 | Multiplet | 1H |
| -CH(CH₃)₂ | ~ 0.9 | Doublet | 6H |
| -CH(CH₃)CH₂ | ~ 0.85 | Doublet | 3H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Shift (ppm, predicted) |
| -CH₂-NH₂ | ~ 45 - 50 |
| -CH(CH₃)CH₂ | ~ 38 - 43 |
| -CH(CH₃)₂ | ~ 30 - 35 |
| -CH(CH₃)₂ | ~ 18 - 22 |
| -CH(CH₃)CH₂ | ~ 15 - 20 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |
| C-H (alkane) | Stretch | 2850 - 2960 | Strong |
| N-H (amine) | Bend (Scissoring) | 1590 - 1650 | Medium |
| C-H (alkane) | Bend | 1365 - 1465 | Medium |
| C-N (amine) | Stretch | 1000 - 1250 | Medium-Weak |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments
| m/z | Proposed Fragment | Notes |
| 101 | [M]⁺ | Molecular Ion |
| 86 | [M - CH₃]⁺ | Loss of a methyl group |
| 72 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 57 | [C₄H₉]⁺ | Butyl cation fragment |
| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage, often the base peak for primary amines |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Utilize Electron Ionization (EI) as the ionization technique to induce fragmentation and provide structural information.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Synthesis of Novel Derivatives from 2,3-Dimethylbutan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the starting material 2,3-Dimethylbutan-1-amine. It details potential synthetic pathways for N-alkylation, amide formation, sulfonamide synthesis, and urea (B33335) formation, including generalized experimental protocols. While specific examples of synthesized derivatives of this compound are limited in publicly available literature, this guide extrapolates from established methodologies for primary amines to provide a foundational framework for research and development.
Introduction to this compound
This compound is a primary aliphatic amine with the chemical formula C₆H₁₅N. Its structure, characterized by a branched alkyl chain, provides a unique scaffold for the development of novel chemical entities. The presence of the primary amine group allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 66553-05-7[1][2][3] |
| Molecular Formula | C₆H₁₅N[1][2][3] |
| Molecular Weight | 101.19 g/mol [1][2][3] |
| Appearance | Colorless to pale yellow liquid |
| Odor | Characteristic amine odor[4] |
| Solubility | Soluble in water and organic solvents[4] |
Synthetic Pathways and Experimental Protocols
The primary amine functionality of this compound serves as a nucleophile, enabling reactions with various electrophiles to form a range of derivatives. The following sections outline key synthetic transformations.
N-Alkylation
N-alkylation of this compound can lead to the formation of secondary and tertiary amines. These reactions are fundamental in modifying the steric and electronic properties of the parent molecule. Common methods for N-alkylation include reductive amination and direct alkylation with alkyl halides.
Workflow for N-Alkylation via Reductive Amination:
Caption: Reductive Amination Workflow.
Experimental Protocol: General Procedure for Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, a dehydrating agent like MgSO₄ or molecular sieves can be added.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), portion-wise to the stirred solution.
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.
Amide Synthesis
Amide bond formation is a cornerstone of medicinal chemistry. The reaction of this compound with carboxylic acids or their activated derivatives yields N-(2,3-dimethylbutyl)amides. Due to the steric hindrance of the amine, the use of coupling agents is often necessary for efficient reaction with carboxylic acids.
Workflow for Amide Synthesis:
Caption: Amide Synthesis Workflow.
Experimental Protocol: General Procedure for Amide Coupling
-
Reactant Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add this compound (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.
Sulfonamide Synthesis
Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. The reaction of this compound with a sulfonyl chloride in the presence of a base yields the corresponding N-(2,3-dimethylbutyl)sulfonamide.
Workflow for Sulfonamide Synthesis:
Caption: Sulfonamide Synthesis Workflow.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a base, such as pyridine or triethylamine (B128534) (1.1-1.5 eq.), to the solution.
-
Sulfonyl Chloride Addition: Cool the mixture in an ice bath and add the desired sulfonyl chloride (1.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Urea Synthesis
Urea derivatives are important in drug discovery due to their ability to act as hydrogen bond donors and acceptors. Unsymmetrical ureas can be synthesized from this compound by reaction with an isocyanate or by using a phosgene (B1210022) equivalent.
Workflow for Urea Synthesis from Isocyanate:
Caption: Urea Synthesis Workflow.
Experimental Protocol: General Procedure for Urea Synthesis from an Isocyanate
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Isocyanate Addition: Add the desired isocyanate (1.0 eq.) to the solution. The reaction is often exothermic, so slow addition may be required.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Isolation: Once the reaction is complete, the product may precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The resulting urea can be purified by recrystallization or column chromatography if necessary.
Potential Biological Activities and Signaling Pathways
While specific biological data for derivatives of this compound are not widely reported, the functional groups incorporated can infer potential activities.
Sulfonamide Derivatives as Antimicrobial Agents
One derivative, 2,3-Dimethylbutane-1-sulfonamide , has been noted for its potential as an antimicrobial agent.[5] Sulfonamides typically act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[5] This inhibition disrupts the bacterial metabolic pathway for producing essential nucleic acids and amino acids.
Signaling Pathway of Sulfonamide Action:
Caption: Sulfonamide Inhibition of Folate Synthesis.
Herbicidal Activity of Amine Derivatives
Certain aliphatic amine derivatives have been investigated for their herbicidal properties.[6][7] The mode of action can vary widely depending on the overall structure of the molecule. For novel derivatives of this compound, screening for herbicidal activity against various weed species would be a logical step in exploring their potential applications in agrochemicals.
Data Presentation
The following tables provide a template for organizing quantitative data for newly synthesized derivatives of this compound.
Table 1: Synthesis of N-Substituted-2,3-dimethylbutan-1-amines (Hypothetical Data)
| Entry | R-Group | Method | Yield (%) | b.p. (°C) / m.p. (°C) | ¹H NMR (δ, ppm) |
| 1 | -CH₂Ph | Reductive Amination | Data not available | Data not available | Data not available |
| 2 | -CH₂CH₃ | Direct Alkylation | Data not available | Data not available | Data not available |
Table 2: Synthesis of N-(2,3-dimethylbutyl)amides (Hypothetical Data)
| Entry | R-CO- Group | Coupling Agent | Yield (%) | m.p. (°C) | ¹³C NMR (δ, ppm) |
| 1 | Ph-CO- | HATU/DIPEA | Data not available | Data not available | Data not available |
| 2 | CH₃-CO- | DCC/DMAP | Data not available | Data not available | Data not available |
Table 3: Synthesis of N-(2,3-dimethylbutyl)sulfonamides (Hypothetical Data)
| Entry | R-SO₂- Group | Base | Yield (%) | m.p. (°C) | MS (m/z) |
| 1 | p-Tolyl-SO₂- | Pyridine | Data not available | Data not available | Data not available |
| 2 | CH₃-SO₂- | Triethylamine | Data not available | Data not available | Data not available |
Table 4: Synthesis of N,N'-Disubstituted Ureas (Hypothetical Data)
| Entry | R-NCO | Solvent | Yield (%) | m.p. (°C) | IR (cm⁻¹) |
| 1 | Ph-NCO | THF | Data not available | Data not available | Data not available |
| 2 | CH₃CH₂-NCO | DCM | Data not available | Data not available | Data not available |
Conclusion
This compound is a readily available primary amine that holds potential as a building block for the synthesis of a variety of novel derivatives. Standard organic chemistry transformations, including N-alkylation, amidation, sulfonamidation, and urea formation, can be applied to this starting material. While there is a need for more specific research into the synthesis and biological evaluation of its derivatives, the foundational methodologies presented in this guide provide a solid starting point for researchers and drug development professionals. The exploration of derivatives of this compound could lead to the discovery of new chemical entities with valuable applications in medicine and agriculture.
References
- 1. appchemical.com [appchemical.com]
- 2. 1-butanamine, 2,3-dimethyl- [webbook.nist.gov]
- 3. 66553-05-7|this compound|BLD Pharm [bldpharm.com]
- 4. CAS 66553-05-7: 1-Butanamine, 2,3-dimethyl- | CymitQuimica [cymitquimica.com]
- 5. ijesrr.org [ijesrr.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2,3-Dimethylbutan-1-amine and Its Analogues for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature survey on the synthesis, chemical properties, and biological activities of 2,3-Dimethylbutan-1-amine and its analogues. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated overview of the current state of knowledge surrounding this chemical scaffold.
Chemical Properties and Synthesis
This compound is a primary aliphatic amine with a branched hydrocarbon chain. Its chemical structure and basic properties are summarized in Table 1. The presence of two adjacent chiral centers at positions 2 and 3 of the butane (B89635) chain implies the existence of stereoisomers, which should be a consideration in both synthesis and biological evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C6H15N | PubChem |
| Molecular Weight | 101.19 g/mol | PubChem |
| CAS Number | 66553-05-7 | PubChem |
| SMILES | CC(C)C(C)CN | PubChem |
A plausible and commonly employed route for the synthesis of primary amines is the reductive amination of a corresponding aldehyde . In this case, 2,3-dimethylbutanal (B3049577) would serve as the precursor. The general workflow for this synthesis is depicted in the following diagram.
Caption: Generalized workflow for the synthesis of this compound via reductive amination.
Another potential synthetic route is the reduction of 2,3-dimethylbutanenitrile . This method involves the conversion of the nitrile group to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Biological Activities and Analogues
While direct studies on the biological activity of this compound are limited, research on its structural analogues provides valuable insights into the potential pharmacological profile of this class of compounds.
Cardiovascular Effects of Analogues
A significant study on N-substituted derivatives of the isomeric 2,3-dimethyl-2-butylamine has revealed potent activity on the cardiovascular system. These analogues were found to act as potassium channel openers , leading to hypotensive effects in rats. The activity was dependent on the nature of the substituent on the amine nitrogen. This suggests that this compound and its derivatives could be explored as potential modulators of cardiovascular function.
The proposed mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation. This signaling pathway is illustrated below.
Caption: Proposed mechanism of vasodilation by 2,3-dimethyl-2-butylamine analogues.
General Activities of Alkylamines
Broader studies on alkylamines have indicated a range of biological activities, including antimicrobial and antifouling properties . The efficacy of these compounds is often related to the length and branching of the alkyl chain. This suggests that this compound and its analogues could be investigated for their potential as antimicrobial or antifouling agents. The branched nature of the "dimethylbutan" moiety may influence its interaction with microbial membranes or fouling organisms.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a general procedure for reductive amination is provided below. This should be considered a starting point for optimization by researchers.
General Protocol for Reductive Amination of 2,3-Dimethylbutanal:
-
Imine Formation:
-
Dissolve 2,3-dimethylbutanal in a suitable solvent (e.g., methanol (B129727), ethanol).
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium (B1175870) chloride.
-
Stir the mixture at room temperature to facilitate the formation of the corresponding imine. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, add a reducing agent. Common choices include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., H2 gas with a palladium or nickel catalyst).
-
If using a borohydride reagent, the reaction is typically stirred at room temperature until the imine is fully reduced.
-
For catalytic hydrogenation, the reaction is conducted under a hydrogen atmosphere at a suitable pressure and temperature.
-
-
Work-up and Purification:
-
After the reduction is complete, the reaction is quenched, typically by the addition of water or a dilute acid.
-
The product is then extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
-
Note: The specific reaction conditions, including solvent, temperature, reaction time, and choice of reagents, will need to be optimized for this particular substrate.
Conclusion and Future Directions
This compound and its analogues represent a class of compounds with underexplored therapeutic potential. The cardiovascular effects observed in analogues of its isomer highlight a promising avenue for drug discovery, particularly in the area of hypertension and other cardiovascular diseases. Furthermore, the general antimicrobial and antifouling properties of alkylamines suggest broader applications for this chemical scaffold.
Future research should focus on:
-
Developing and optimizing a robust and scalable synthesis for this compound and its stereoisomers.
-
Conducting a thorough pharmacological evaluation of this compound and a library of its analogues to determine their effects on various biological targets, including a detailed investigation of their activity on different types of ion channels.
-
Performing quantitative structure-activity relationship (QSAR) studies to understand the influence of structural modifications on biological activity.
-
Investigating the potential antimicrobial and antifouling applications of these compounds.
This technical guide provides a foundational overview to stimulate and guide further research into this intriguing class of molecules. The provided data and workflows are intended to be a starting point for more in-depth investigation by the scientific community.
An Examination of the Potential Biological Activities of 2,3-Dimethylbutan-1-amine: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Abstract
This technical guide sought to provide a comprehensive overview of the biological activities of the aliphatic amine, 2,3-Dimethylbutan-1-amine. A thorough review of publicly available scientific literature, patent databases, and chemical registries was conducted to collate and analyze existing data on its pharmacological profile. The objective was to present quantitative data, detailed experimental protocols, and relevant signaling pathways. However, this exhaustive search revealed a significant lack of specific biological data for this compound. This document summarizes the available information on the broader class of short-chain aliphatic amines and proposes a general workflow for the initial biological characterization of a novel compound such as this compound.
Introduction to this compound
This compound is a primary aliphatic amine with the chemical formula C₆H₁₅N. Its structure is characterized by a butane (B89635) backbone with methyl groups at positions 2 and 3, and a primary amine group at position 1. While its chemical and physical properties are documented in various chemical databases, there is a notable absence of published research detailing its specific biological activities.
Biological Activity of Short-Chain Aliphatic Amines: A General Overview
In the absence of specific data for this compound, we turn to the broader class of short-chain aliphatic amines to infer potential biological activities and toxicological properties. Research on these simpler amine structures provides a foundation for understanding how a compound like this compound might interact with biological systems.
Studies on the structure-activity relationships (SAR) of aliphatic amines have revealed some general toxicological properties.[1] The toxicity of these amines can be influenced by the length and branching of the carbon chain.[2] For instance, cytotoxicity of aliphatic monoamines has been shown to be related to the number of carbon atoms in the chain.[2] Generally, aliphatic amines can cause skin and eye irritation, and their toxic potential is often evaluated through a variety of tests, including those for mutagenicity and carcinogenicity.[1]
The reactivity of aliphatic amines is also a key factor in their biological effects. The lone pair of electrons on the nitrogen atom makes them susceptible to reactions with molecules like ozone, a process that is pH-dependent as protonation of the amine group mitigates this reactivity.[3] While not directly indicative of pharmacological activity, this reactivity highlights their potential to interact with biological molecules.
Proposed Workflow for Biological Characterization
For a compound with limited to no existing biological data, a structured approach is necessary to elucidate its potential activities. The following diagram outlines a general experimental workflow that could be applied to characterize the biological profile of this compound.
Quantitative Data and Experimental Protocols
As a result of the comprehensive literature search, no specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ, LD₅₀) or detailed experimental protocols for the biological evaluation of this compound were found. The creation of structured data tables and methodology sections is therefore not possible at this time.
Signaling Pathways
The investigation did not uncover any studies linking this compound to specific signaling pathways. Consequently, no diagrams for signaling pathways involving this compound can be generated.
Conclusion and Future Directions
The current body of scientific literature lacks specific information on the biological activities of this compound. While general toxicological properties can be inferred from studies on the broader class of short-chain aliphatic amines, the specific pharmacological profile of this compound remains uncharacterized. This represents a significant knowledge gap and an opportunity for novel research.
Future investigations should focus on a systematic screening of this compound, following a workflow similar to the one proposed. Initial cytotoxicity and broad panel screening against common drug targets would be crucial first steps in determining if this compound possesses any significant biological activity that warrants further development. Until such studies are conducted and published, any discussion of its potential therapeutic applications or specific biological mechanisms would be purely speculative.
References
- 1. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Thermodynamic Properties of 2,3-Dimethylbutan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available thermodynamic property data for 2,3-Dimethylbutan-1-amine. Due to a lack of extensive experimental data for this specific compound in publicly available literature, this document presents computed properties alongside experimentally determined data for a structurally similar compound, n-hexylamine, for comparative purposes. Furthermore, it details the common experimental protocols used for determining the key thermodynamic properties of amines.
Core Thermodynamic Data
The following tables summarize the known and computed thermodynamic and physical properties of this compound.
Table 1: Computed Physicochemical and Thermodynamic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H15N | PubChem[1] |
| Molecular Weight | 101.19 g/mol | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 101.120449483 Da | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
Table 2: Comparison of Properties of this compound (Computed) and n-Hexylamine (Experimental)
| Property | This compound (Computed) | n-Hexylamine (Experimental) | Source |
| Molecular Weight | 101.19 g/mol | 101.19 g/mol | PubChem[1][2] |
| Boiling Point | Not available | 131-132 °C | Sigma-Aldrich[3] |
| Melting Point | Not available | -23 °C | Sigma-Aldrich[3] |
| Density | Not available | 0.766 g/mL at 25 °C | Sigma-Aldrich[3] |
| Heat of Vaporization | Not available | 36.54 kJ/mol (at boiling point); 45.10 kJ/mol at 25 °C | PubChem[2] |
| Liquid Phase Heat Capacity (Cp,liquid) | Not available | 252 J/mol*K at 298.15 K | NIST WebBook[1][4][5] |
| Vapor Pressure | Not available | 7.95 mm Hg at 20 °C | PubChem[2] |
Experimental Protocols for Thermodynamic Property Determination
The determination of thermodynamic properties for amines involves a range of established experimental techniques. The following sections detail the methodologies for key thermodynamic parameters.
Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is a critical thermodynamic property.
Methodology: Calorimetry
Direct determination of the enthalpy of vaporization is often performed using calorimetry.
-
Apparatus: A specialized calorimeter, such as a Calvet-type microcalorimeter or a differential scanning calorimeter (DSC), is used.
-
Procedure:
-
A precisely weighed sample of the amine is placed in a sample cell within the calorimeter.
-
The sample is heated at a controlled rate.
-
As the sample vaporizes, the heat absorbed is measured.
-
The enthalpy of vaporization is calculated from the heat absorbed and the amount of substance vaporized.
-
-
Key Considerations: The purity of the sample is crucial for accurate measurements. The experiment must be conducted under controlled pressure conditions.
Heat Capacity (Cp)
Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit.
Methodology: Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for determining heat capacity.
-
Apparatus: An adiabatic calorimeter consists of a sample container, a heater, a temperature sensor, and an adiabatic shield.
-
Procedure:
-
The amine sample is placed in the sample container.
-
A known amount of electrical energy is supplied to the heater, causing the temperature of the sample to rise.
-
The temperature change is precisely measured.
-
The heat capacity is calculated from the energy input and the temperature change, after accounting for the heat capacity of the container.
-
-
Key Considerations: The system must be well-insulated to prevent heat loss to the surroundings, hence the term "adiabatic."
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a more common and faster method for determining heat capacity.
-
Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample and a reference pan as a function of temperature.
-
Procedure:
-
An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline.
-
A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated to determine the heat flow difference.
-
The amine sample is then placed in the sample pan and subjected to the same heating program.
-
The heat capacity of the sample is calculated by comparing the heat flow difference of the sample to that of the standard.
-
Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.
Methodology: Static Method
-
Apparatus: A static apparatus consists of a sample cell connected to a pressure measuring device (manometer) and a temperature-controlled bath.
-
Procedure:
-
The amine sample is degassed to remove any dissolved air.
-
The sample is placed in the cell, which is then immersed in the temperature-controlled bath.
-
The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.
-
-
Key Considerations: It is essential to ensure that the system has reached thermal and phase equilibrium before taking a pressure reading.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of vaporization of an amine using differential scanning calorimetry.
This guide provides a foundational understanding of the thermodynamic properties of this compound, contextualized with experimental data from a similar compound and detailed methodologies for property determination. For definitive thermodynamic data on this compound, further experimental investigation is required.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-Dimethylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,3-dimethylbutan-1-amine, a primary amine with potential applications as a building block in medicinal chemistry and materials science. The described method involves the reduction of 2,3-dimethylbutanenitrile (B105105) using lithium aluminum hydride (LiAlH4).
Overview
The synthesis of this compound is achieved through the reduction of the corresponding nitrile, 2,3-dimethylbutanenitrile. Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines in high yield.[1] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group, followed by a second hydride addition to the intermediate imine anion. Subsequent workup with water protonates the resulting dianion to yield the final primary amine.[1]
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted below. The process begins with the reduction of the nitrile starting material, followed by a careful workup to quench the excess reducing agent and isolate the crude product. The final step involves purification of the amine.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2,3-Dimethylbutanenitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Distilled water
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen). Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Reaction Setup: In a dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add lithium aluminum hydride (a slight molar excess relative to the nitrile) to anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Dissolve 2,3-dimethylbutanenitrile in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred suspension of LiAlH4 at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup: Cool the reaction mixture in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH4. This should be followed by the dropwise addition of a 15% aqueous solution of sodium hydroxide, and then again by distilled water.
-
Isolation of Crude Product: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes.
-
Extraction: Transfer the combined organic solution to a separatory funnel. If two layers are present, separate them. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2,3-Dimethylbutanenitrile | C6H11N | 97.16 | 145-147 |
| This compound | C6H15N | 101.19 | 125-127 (est.) |
Note: The boiling point of this compound is an estimate based on structurally similar compounds.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon adjacent to the amino group (-CH2NH2) will appear as a multiplet, while the protons of the methyl and methine groups will have distinct chemical shifts and splitting patterns. The protons of the amino group will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule, with the carbon attached to the nitrogen atom appearing at a characteristic downfield shift.
2. Infrared (IR) Spectroscopy:
The IR spectrum of this compound should exhibit characteristic absorption bands for a primary amine. Key expected peaks include:
-
N-H stretch: A medium to weak doublet in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H stretch: Strong absorptions just below 3000 cm⁻¹ due to the alkyl C-H bonds.
-
N-H bend (scissoring): A medium to strong band in the region of 1590-1650 cm⁻¹.
-
C-N stretch: A medium to weak absorption in the fingerprint region, typically around 1000-1250 cm⁻¹.
3. Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 101. Characteristic fragmentation patterns for aliphatic amines would also be observed.
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the reaction mechanism for the reduction of a nitrile to a primary amine using lithium aluminum hydride.
Caption: Mechanism of nitrile reduction by LiAlH4.
References
Application Notes and Protocols: Chiral Amine Auxiliaries in Asymmetric Synthesis
Disclaimer: Extensive literature searches did not yield specific examples of 2,3-dimethylbutan-1-amine being employed as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are based on well-established, structurally related chiral amine auxiliaries, such as those derived from the amino acid L-valine (e.g., (S)-2-amino-3-methylbutane) and the widely used tert-butanesulfinamide. These examples serve to illustrate the principles and methodologies relevant to the use of chiral primary amines in stereoselective transformations.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer, which is crucial in the development of pharmaceuticals and natural products where biological activity is often stereospecific.[1][2] The auxiliary introduces a stereogenic center that biases the reaction to proceed with high diastereoselectivity. After the key stereocenter-forming reaction, the auxiliary is removed and can ideally be recovered for reuse.[1]
Chiral primary amines are a versatile class of auxiliaries. They can be converted into amides or imines, which then serve as scaffolds for highly diastereoselective reactions such as alkylations, aldol (B89426) additions, and conjugate additions.[3][4] The steric and electronic properties of the auxiliary are critical for inducing high levels of stereocontrol.
Application Notes: Asymmetric Synthesis via Chiral Imine Intermediates
A primary application of chiral amines like tert-butanesulfinamide is in the formation of chiral N-sulfinyl imines. These intermediates are exceptionally versatile for the asymmetric synthesis of a broad range of chiral amines.[5][6]
Principle: The process generally involves three key steps:
-
Condensation: A chiral primary amine auxiliary (e.g., tert-butanesulfinamide) is condensed with a prochiral aldehyde or ketone to form a chiral imine. This reaction is often promoted by a dehydrating agent like Ti(OEt)₄ or CuSO₄.[3][7]
-
Diastereoselective Nucleophilic Addition: The chiral auxiliary, typically featuring a sterically demanding group, effectively shields one face of the C=N double bond. This directs the approach of a nucleophile (e.g., Grignard reagents, organolithiums) to the opposite face, resulting in the formation of one diastereomer in high excess.[3][5] The stereochemical outcome can often be rationalized by a six-membered ring transition state where the metal cation coordinates to both the nitrogen and an oxygen atom of the auxiliary (in the case of sulfinamides).[5]
-
Auxiliary Cleavage: The auxiliary is removed from the newly synthesized chiral amine, typically under mild acidic conditions, to yield the final enantiomerically enriched product.[5]
This methodology provides reliable access to α-branched amines, amino acids, and other valuable chiral building blocks.[5]
Workflow for Asymmetric Amine Synthesis
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
Application Notes and Protocols for the Enantioselective Synthesis Employing 2,3-Dimethylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the field of asymmetric synthesis, serving as precursors to chiral ligands, catalysts, and resolving agents. Their role is pivotal in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its therapeutic efficacy and safety. This document explores the potential applications of 2,3-dimethylbutan-1-amine as a chiral auxiliary and a precursor in enantioselective synthesis.
While a comprehensive literature search did not yield specific, widespread applications of this compound in enantioselective synthesis, its structural features—a primary amine attached to a sterically hindered and chiral backbone—suggest its utility in various asymmetric transformations. By drawing parallels with well-established chiral auxiliaries and ligands, we can outline potential protocols and applications for this compound. The bulky 2,3-dimethylbutyl (B1248744) group is expected to provide significant steric hindrance, which can effectively control the facial selectivity of approaching reagents.
Potential Applications in Asymmetric Synthesis
The primary utility of a chiral amine like this compound in enantioselective synthesis can be categorized into two main areas: its use as a recoverable chiral auxiliary and as a precursor for the synthesis of chiral ligands for asymmetric catalysis.
1. As a Chiral Auxiliary:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. This compound could be employed in a similar fashion to other well-established chiral amines like pseudoephedrine or tert-butanesulfinamide.
-
Asymmetric Alkylation of Carbonyl Compounds: Amides can be formed between this compound and a carboxylic acid. Deprotonation of the α-carbon of the carbonyl group would lead to the formation of a chiral enolate. The bulky 2,3-dimethylbutyl group would shield one face of the enolate, directing an incoming electrophile to the opposite face, thus inducing asymmetry.
-
Diastereoselective Aldol Reactions: Similar to alkylation, the chiral amide enolate can react with an aldehyde to form a β-hydroxy amide with high diastereoselectivity. The stereochemical outcome would be dictated by the chiral environment created by the auxiliary.
-
Asymmetric Conjugate Addition: The chiral amine can be used to form a chiral imine with an α,β-unsaturated aldehyde or ketone. In the presence of a Lewis acid, this chiral imine can undergo conjugate addition with a nucleophile, with the stereochemistry of the addition being controlled by the chiral amine.
2. As a Precursor for Chiral Ligands:
Chiral amines are common starting materials for the synthesis of a wide variety of chiral ligands used in transition metal-catalyzed asymmetric reactions. The nitrogen atom of this compound can be readily functionalized to create bidentate or polydentate ligands.
-
Synthesis of Chiral Schiff Base (Imine) Ligands: Condensation of this compound with a suitable aldehyde, such as salicylaldehyde (B1680747), would yield a chiral Schiff base ligand. These ligands can coordinate with various metals (e.g., Cu, Ti, V) to catalyze reactions like asymmetric cyclopropanation, epoxidation, and Michael additions.
-
Synthesis of Chiral Phosphine Ligands: The amine can be converted into a phosphine-containing ligand, which are highly effective in asymmetric hydrogenation and cross-coupling reactions.
-
Synthesis of Chiral Diamine Ligands: The primary amine can be a starting point for the synthesis of more complex chiral diamine ligands, which are widely used in asymmetric catalysis.
Hypothetical Experimental Protocols
The following protocols are proposed based on established methodologies for analogous chiral amines and have not been specifically optimized for this compound.
Protocol 1: Asymmetric Alkylation of a Carboxylic Acid via a Chiral Amide
This protocol describes the use of (R)-2,3-dimethylbutan-1-amine as a chiral auxiliary for the asymmetric alkylation of propanoic acid.
Step A: Formation of the Chiral Amide
-
To a solution of propionyl chloride (1.1 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add (R)-2,3-dimethylbutan-1-amine (1.0 eq) and triethylamine (B128534) (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral amide.
Step B: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add methyl iodide (1.5 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Step C: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated amide in a mixture of THF and 6 M HCl (1:1).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether to remove the chiral auxiliary.
-
The aqueous layer contains the enantiomerically enriched carboxylic acid.
Table 1: Hypothetical Data for Asymmetric Alkylation
| Electrophile | Solvent | Base | Temperature (°C) | Yield (%) (Predicted) | Diastereomeric Excess (de%) (Predicted) |
| CH₃I | THF | LDA | -78 | 85-95 | >90 |
| BnBr | THF | LDA | -78 | 80-90 | >90 |
| Allyl-Br | THF | LHMDS | -78 | 75-85 | >85 |
Protocol 2: Synthesis of a Chiral Schiff Base Ligand and its Use in Asymmetric Cyclopropanation
This protocol outlines the synthesis of a chiral Schiff base ligand from (R)-2,3-dimethylbutan-1-amine and its application in a copper-catalyzed asymmetric cyclopropanation reaction.
Step A: Synthesis of the Chiral Schiff Base Ligand
-
To a solution of salicylaldehyde (1.0 eq) in ethanol, add (R)-2,3-dimethylbutan-1-amine (1.0 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product should precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step B: Asymmetric Cyclopropanation
-
In a flame-dried Schlenk flask under an inert atmosphere, add the chiral Schiff base ligand (0.11 eq) and copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf·0.5C₆H₆) (0.1 eq).
-
Add anhydrous DCM and stir for 1 hour at room temperature to form the chiral catalyst.
-
Cool the solution to 0 °C and add styrene (B11656) (1.0 eq).
-
Add ethyl diazoacetate (1.1 eq) dropwise over 1 hour.
-
Allow the reaction to stir at 0 °C for 24 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography on silica (B1680970) gel to afford the cyclopropane (B1198618) product.
-
The enantiomeric excess (ee%) can be determined by chiral HPLC analysis.
Table 2: Hypothetical Data for Asymmetric Cyclopropanation
| Olefin | Diazo Compound | Catalyst Loading (mol%) | Yield (%) (Predicted) | Enantiomeric Excess (ee%) (Predicted) |
| Styrene | Ethyl diazoacetate | 10 | 70-80 | 80-90 |
| 1-Octene | Ethyl diazoacetate | 10 | 60-70 | 75-85 |
Visualizations
Logical Workflow for Chiral Auxiliary Application
Caption: Workflow for the use of this compound as a chiral auxiliary.
Proposed Catalytic Cycle for Asymmetric Cyclopropanation
Application Notes and Protocols for Reductive Amination Using 2,3-Dimethylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern synthetic and medicinal chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3][4] This reaction class is integral to the synthesis of a vast array of biologically active molecules and pharmaceutical agents due to its broad substrate scope and operational simplicity. The direct, one-pot nature of many reductive amination protocols offers significant advantages in terms of efficiency and atom economy.[1] This document provides detailed protocols and application notes for the use of 2,3-Dimethylbutan-1-amine, a sterically hindered primary amine, in reductive amination reactions with various aldehydes and ketones. The inherent steric bulk of this compound can influence reaction kinetics and optimal conditions, necessitating carefully tailored protocols.
General Principles of Reductive Amination
Reductive amination involves two key transformations: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[2][3] The reaction is typically carried out in the presence of a suitable reducing agent. Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄).[2] The choice of reducing agent is critical; for instance, NaBH₃CN and STAB are often preferred as they are less reactive towards the starting carbonyl compound compared to the iminium ion intermediate, thus minimizing side reactions.[2]
For sterically hindered amines such as this compound, reaction conditions may require optimization to achieve high yields. Factors such as the choice of solvent, temperature, and the specific reducing agent can significantly impact the efficiency of the reaction.
Experimental Workflows
The general workflow for a reductive amination reaction using this compound is depicted below. This can be a one-pot, two-step process where the imine is formed first, followed by reduction, or a direct, one-pot reaction where all reagents are combined.
Caption: General experimental workflow for the reductive amination of aldehydes and ketones with this compound.
Signaling Pathway Analogy in Drug Development
In the context of drug development, the synthesis of novel amine derivatives through reductive amination can be viewed as the initial step in creating molecules that interact with specific biological signaling pathways. The synthesized amine is often a key pharmacophore that binds to a target protein (e.g., a receptor or enzyme), thereby modulating its activity and initiating a downstream signaling cascade.
Caption: Conceptual relationship between the synthesis of an amine derivative and its potential role in modulating a biological signaling pathway.
Detailed Experimental Protocols
The following are generalized protocols for the reductive amination of aldehydes and ketones with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Reductive Amination of an Aldehyde using Sodium Triacetoxyborohydride (STAB)
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in DCM (10 mL) was added this compound (1.1 mmol).
-
(Optional) If the amine salt is used, or if the reaction is sluggish, a catalytic amount of acetic acid (0.1 mmol) can be added.
-
The mixture was stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 mmol) was added portion-wise over 10 minutes.
-
The reaction mixture was stirred at room temperature for 12-24 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction was quenched by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
The layers were separated, and the aqueous layer was extracted with DCM (2 x 10 mL).
-
The combined organic layers were washed with brine (15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the desired secondary amine.
Protocol 2: Reductive Amination of a Ketone using Sodium Cyanoborohydride (NaBH₃CN)
Materials:
-
Ketone (1.0 eq)
-
This compound (1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of the ketone (1.0 mmol) and this compound (1.2 mmol) in methanol (10 mL) was prepared.
-
The pH of the solution was adjusted to 6-7 by the dropwise addition of acetic acid.
-
The mixture was stirred at room temperature for 2-4 hours.
-
Sodium cyanoborohydride (1.5 mmol) was added in one portion.
-
The reaction mixture was stirred at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
The solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).
-
The layers were separated, and the aqueous layer was extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product was purified by silica gel column chromatography to yield the target secondary amine.
Illustrative Quantitative Data
The following tables summarize hypothetical but representative yields for the reductive amination of various aldehydes and ketones with this compound based on the protocols described above. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Reductive Amination of Aldehydes with this compound
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 18 | 85 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 16 | 92 |
| 3 | 4-Nitrobenzaldehyde | NaBH(OAc)₃ | DCE | 24 | 75 |
| 4 | Cinnamaldehyde | NaBH(OAc)₃ | DCM | 20 | 80 |
| 5 | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCM | 24 | 78 |
| 6 | Isovaleraldehyde | NaBH₃CN | MeOH | 24 | 70 |
Table 2: Reductive Amination of Ketones with this compound
| Entry | Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | NaBH₃CN | MeOH | 36 | 65 |
| 2 | Cyclohexanone | NaBH₃CN | MeOH | 24 | 88 |
| 3 | 4-Methylcyclohexanone | NaBH₃CN | MeOH | 30 | 82 |
| 4 | Propiophenone | NaBH₃CN | EtOH | 48 | 55 |
| 5 | 2-Adamantanone | NaBH(OAc)₃ | DCE | 48 | 45 |
| 6 | Acetone | NaBH₃CN | MeOH | 24 | 90 |
Conclusion
The protocols outlined in this document provide a robust starting point for researchers employing this compound in reductive amination reactions. The steric hindrance of this amine may necessitate longer reaction times or slightly elevated temperatures for less reactive carbonyl partners. Careful monitoring of the reaction progress is recommended for optimal results. The versatility of reductive amination, coupled with the unique structural features of this compound, offers a valuable tool for the synthesis of novel secondary amines for applications in drug discovery and materials science.
References
Application Notes and Protocols for N-Functionalization of 2,3-Dimethylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the N-functionalization of 2,3-dimethylbutan-1-amine, a primary amine with significant steric hindrance around the amino group. The protocols outlined below cover four principal classes of N-functionalization reactions: reductive amination, N-alkylation, N-arylation (specifically Buchwald-Hartwig amination), and N-acylation. These methods are foundational for generating diverse libraries of substituted amines for applications in medicinal chemistry and drug development.
Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines. For a sterically hindered primary amine like this compound, the choice of a mild reducing agent that selectively reduces the intermediate imine in the presence of the starting carbonyl compound is crucial.
Experimental Workflow: Reductive Amination
Protocol: Reductive Amination of this compound with Benzaldehyde (B42025)
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added benzaldehyde (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with DCM (3 x volume of the aqueous phase).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-benzyl-2,3-dimethylbutan-1-amine.
Quantitative Data: Reductive Amination
| Amine (1.0 eq) | Carbonyl Compound (1.1 eq) | Reducing Agent (1.5 eq) | Solvent | Temp. | Time (h) | Representative Yield (%) |
| This compound | Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 16 | 75-85 |
| This compound | Acetone | NaBH(OAc)₃ | DCM | RT | 24 | 60-70 |
| This compound | Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 24 | 70-80 |
Note: Yields are representative and based on reactions with sterically similar primary amines. Optimization may be required for specific substrates.
N-Alkylation
Direct N-alkylation of primary amines with alkyl halides is a common method for the synthesis of secondary and tertiary amines. A significant challenge with this method is controlling the extent of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[1][2] To favor mono-alkylation of this compound, a large excess of the amine can be used, or alternatively, the reaction can be performed with a 1:1 stoichiometry in the presence of a base to neutralize the hydrogen halide formed.
Experimental Workflow: N-Alkylation
Protocol: N-Alkylation of this compound with Benzyl Bromide
-
To a suspension of potassium carbonate (2.0 eq) in acetonitrile (B52724) (0.5 M) is added this compound (1.0 eq).
-
Benzyl bromide (1.0 eq) is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, with monitoring by TLC or LC-MS.
-
After cooling to room temperature, the solid is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the N-benzyl-2,3-dimethylbutan-1-amine.
Quantitative Data: N-Alkylation
| Amine (1.0 eq) | Alkyl Halide (1.0 eq) | Base (2.0 eq) | Solvent | Temp. | Time (h) | Representative Yield (%) |
| This compound | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 18 | 65-75 |
| This compound | Ethyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 24 | 50-60 |
| This compound | n-Butyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 24 | 55-65 |
Note: Yields are representative for mono-alkylation and may vary. The formation of di-alkylation products is possible.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. This method is particularly valuable for the synthesis of N-arylamines, which are prevalent in pharmaceuticals. For a sterically hindered primary amine, the choice of a bulky, electron-rich phosphine (B1218219) ligand is critical to ensure efficient catalytic turnover.
Experimental Workflow: Buchwald-Hartwig Amination
Protocol: Buchwald-Hartwig Amination of this compound with 4-Bromotoluene
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., XPhos, 2 mol%), and sodium tert-butoxide (1.4 eq).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
4-Bromotoluene (1.0 eq), this compound (1.2 eq), and anhydrous toluene (B28343) (0.2 M) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours. Progress is monitored by GC-MS or LC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford N-(4-methylphenyl)-2,3-dimethylbutan-1-amine.
Quantitative Data: Buchwald-Hartwig Amination
| Amine (1.2 eq) | Aryl Halide (1.0 eq) | Catalyst (mol%) | Ligand (mol%) | Base (1.4 eq) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| This compound | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| This compound | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
| This compound | 2-Bromopyridine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 20 | 60-75 |
Note: Yields are representative and highly dependent on the choice of ligand and reaction conditions.
N-Acylation
N-acylation of amines with acyl chlorides or acid anhydrides is a straightforward and high-yielding method for the synthesis of amides. The reaction is typically rapid and can be performed at room temperature. For a primary amine like this compound, the reaction proceeds readily. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct.
Experimental Workflow: N-Acylation
Protocol: N-Acylation of this compound with Benzoyl Chloride
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added benzoyl chloride (1.1 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford the N-benzoyl-2,3-dimethylbutan-1-amine.
Quantitative Data: N-Acylation
| Amine (1.0 eq) | Acylating Agent (1.1 eq) | Base (1.2 eq) | Solvent | Temp. | Time (h) | Representative Yield (%) |
| This compound | Benzoyl Chloride | Triethylamine | DCM | 0 °C to RT | 2 | >90 |
| This compound | Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | 2 | >90 |
| This compound | Acetic Anhydride | Pyridine | DCM | 0 °C to RT | 4 | >90 |
Note: Yields for acylation of primary amines are typically high.
References
The Role of Primary Alkylamines in Agrochemical Synthesis: A General Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive review of scientific literature and patent databases reveals a notable absence of specific applications for 2,3-dimethylbutan-1-amine in the direct synthesis of commercial or developmental agrochemicals. However, the broader class of primary alkylamines represents a fundamental building block in the creation of a wide array of fungicides, herbicides, and insecticides. These amines are incorporated into the final molecular structure to influence biological activity, physicochemical properties, and overall efficacy. This document provides a general overview of the synthetic applications of primary alkylamines in the agrochemical industry, including generalized experimental protocols and workflows.
General Applications of Primary Amines in Agrochemicals
Primary amines are versatile reagents in organic synthesis and are utilized in the agrochemical sector to introduce nitrogen-containing functional groups, which are often crucial for the molecule's mode of action. They can be found in various classes of pesticides, where they contribute to the molecule's ability to interact with its biological target.
Table 1: General Classes of Agrochemicals Incorporating Amine Functionalities
| Agrochemical Class | Role of the Amine Moiety | General Synthetic Approach |
| Fungicides | The amine can be part of a heterocyclic ring system or a side chain that is essential for binding to fungal enzymes or disrupting cell membranes. | Nucleophilic substitution reactions where the amine displaces a leaving group on a core scaffold. Amide bond formation with an activated carboxylic acid. |
| Herbicides | Amine groups can be critical for inhibiting specific plant enzymes, such as those involved in amino acid biosynthesis. They can also influence the herbicide's translocation within the plant. | Reductive amination of aldehydes and ketones. N-alkylation of the amine with a suitable electrophile. |
| Insecticides | In many insecticides, the amine functionality is part of the pharmacophore that interacts with the insect's nervous system, for example, by binding to nicotinic acetylcholine (B1216132) receptors. | Synthesis of N-heterocycles where the amine is a key component of the ring. Acylation of the amine to form amide-based insecticides. |
Generalized Synthetic Protocols
The following protocols describe general methods for incorporating a primary alkylamine into a potential agrochemical scaffold.
Protocol 1: Synthesis of an N-Alkyl Amide Fungicide Candidate
This protocol outlines the synthesis of a hypothetical N-alkyl amide, a common motif in fungicides, through the coupling of a carboxylic acid and a primary alkylamine.
Experimental Procedure:
-
Acid Activation: To a solution of a carboxylic acid scaffold (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and an amine base like triethylamine (B128534) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: To the activated acid solution, add the primary alkylamine (1.0 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkyl amide.
Protocol 2: Synthesis of a Secondary Amine Herbicide Candidate via Reductive Amination
This protocol describes the formation of a secondary amine through the reaction of a primary alkylamine with a ketone or aldehyde, followed by reduction.
Experimental Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the ketone or aldehyde scaffold (1.0 eq) and the primary alkylamine (1.1 eq) in a suitable solvent such as methanol (B129727) or dichloromethane. If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (B1222165) (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (B8407120) (STAB, 1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. If the product is basic, adjust the pH to be alkaline with a base like sodium hydroxide. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation to yield the target secondary amine.
Visualization of Synthetic Workflows
The following diagrams illustrate the generalized synthetic pathways described in the protocols.
Caption: Generalized workflow for N-alkyl amide synthesis.
Caption: Generalized workflow for reductive amination.
Conclusion
While this compound does not appear to be a prevalent precursor in the synthesis of modern agrochemicals based on available data, the broader family of primary alkylamines is indispensable. They are key components in a multitude of synthetic strategies aimed at producing effective fungicides, herbicides, and insecticides. The general protocols and workflows provided herein serve as a foundational guide for researchers and scientists in the field of agrochemical development, illustrating the fundamental reactions through which these vital amine functionalities are incorporated into bioactive molecules. Further research into novel amine structures could lead to the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.
Solvent Selection for Reactions Involving 2,3-Dimethylbutan-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selecting appropriate solvents for chemical reactions involving 2,3-Dimethylbutan-1-amine. The choice of solvent is critical for reaction success, influencing reaction rates, yields, and product purity. These guidelines are designed to assist researchers in making informed decisions for various common transformations of primary amines.
Physicochemical Properties of this compound
Understanding the properties of this compound is the first step in solvent selection. With the molecular formula C6H15N and a molecular weight of 101.19 g/mol , this primary amine's branched alkyl structure influences its solubility.[1][2] It is expected to be soluble in a wide range of organic solvents and moderately soluble in water, a trait common for aliphatic amines.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66553-05-7 | [1][2][3][4][5] |
| Molecular Formula | C6H15N | [1][2][3] |
| Molecular Weight | 101.19 g/mol | [1][3] |
| IUPAC Name | This compound | [1][2] |
General Considerations for Solvent Selection
The selection of a solvent for reactions with this compound should be guided by several key factors:
-
Reactant and Reagent Solubility : All components of the reaction mixture should be soluble in the chosen solvent to ensure a homogeneous reaction environment.
-
Reaction Type : The nature of the chemical transformation (e.g., N-alkylation, acylation, reductive amination) will dictate the most suitable class of solvents (protic vs. aprotic, polar vs. nonpolar).
-
Reaction Temperature : The solvent's boiling point should be compatible with the desired reaction temperature. Reactions requiring heating are often run at the reflux temperature of the solvent.
-
Reactivity with Reaction Components : The solvent should be inert and not participate in side reactions with the starting materials, reagents, or products.
-
Work-up and Purification : The solvent should facilitate easy product isolation and purification. For example, a solvent that is immiscible with water is advantageous for extractive work-ups.
Below is a flowchart to guide the general solvent selection process:
Caption: A logical workflow for selecting an appropriate reaction solvent.
Application Notes and Protocols for Common Reactions
The following sections provide detailed protocols for common reactions involving primary amines, adapted for this compound.
N-Alkylation
N-alkylation of a primary amine can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To favor mono-alkylation, it is common to use a large excess of the amine. However, for more controlled mono-alkylation, reductive amination is often preferred.
Table 2: Suitable Solvents for N-Alkylation of this compound
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Acetonitrile | Polar Aprotic | 82 | Good for many SN2 reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, good solvating power. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Lower boiling point, good for reactions at moderate temperatures. |
| Dichloromethane (B109758) (DCM) | Nonpolar Aprotic | 40 | Low boiling point, useful for reactions near room temperature. |
Experimental Protocol: N-Alkylation with an Alkyl Halide
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, 10 mL per mmol of amine).
-
Reagent Addition : Add a base such as potassium carbonate (1.5 eq) to the solution. To this suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction : Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Reductive Amination
Reductive amination is a highly effective method for the controlled N-alkylation of amines. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine in situ, which is then reduced to the corresponding amine.
Table 3: Common Solvents for Reductive Amination
| Solvent | Type | Boiling Point (°C) | Reducing Agent Compatibility |
| Methanol (MeOH) | Protic | 65 | NaBH4, NaBH3CN |
| Dichloromethane (DCM) | Nonpolar Aprotic | 40 | NaBH(OAc)3, NaBH3CN |
| 1,2-Dichloroethane (DCE) | Nonpolar Aprotic | 83 | NaBH(OAc)3, NaBH3CN |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | NaBH(OAc)3, NaBH3CN |
Experimental Protocol: Reductive Amination with an Aldehyde
-
Imine Formation : In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.05 eq) in dichloromethane (DCM, 15 mL per mmol of amine). Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.
-
Reduction : Add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3, 1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring : Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the imine is consumed.
-
Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Amide Bond Formation (Acylation)
The reaction of this compound with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) forms an amide. The use of coupling agents is common when starting from a carboxylic acid to avoid a simple acid-base reaction.
Table 4: Solvents for Amide Coupling Reactions
| Solvent | Type | Boiling Point (°C) | Common Coupling Reagents |
| Dichloromethane (DCM) | Nonpolar Aprotic | 40 | DCC, EDC, HATU |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | HATU, HBTU |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | DCC, EDC |
| Acetonitrile | Polar Aprotic | 82 | Most coupling reagents |
Experimental Protocol: Amide Formation with a Carboxylic Acid using HATU
-
Acid Activation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dimethylformamide (DMF, 10 mL per mmol of acid). Stir the solution for 15-30 minutes at room temperature.
-
Amine Addition : Add this compound (1.1 eq) to the activated carboxylic acid solution.
-
Reaction : Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up : Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Caption: Common reaction pathways for this compound.
Conclusion
The selection of an appropriate solvent is a critical parameter in the successful execution of chemical reactions involving this compound. By carefully considering the nature of the reaction, the properties of the reactants and reagents, and the requirements for product isolation, researchers can optimize reaction conditions to achieve high yields and purity. The protocols provided herein serve as a starting point for the development of specific synthetic procedures tailored to the unique needs of a given research objective.
References
- 1. This compound | C6H15N | CID 19822625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-butanamine, 2,3-dimethyl- [webbook.nist.gov]
- 3. appchemical.com [appchemical.com]
- 4. 66553-05-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 66553-05-7|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
troubleshooting low yield in 2,3-Dimethylbutan-1-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dimethylbutan-1-amine and overcoming common challenges that lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for the synthesis of this compound, a primary amine, include:
-
Reductive Amination: This is a versatile, one-pot reaction that converts an aldehyde or ketone to an amine.[1] For this compound, this would involve the reaction of 2,3-dimethylbutanal (B3049577) with ammonia (B1221849), followed by reduction of the intermediate imine.
-
Leuckart Reaction: This is a specific type of reductive amination where ammonium (B1175870) formate (B1220265) or formamide (B127407) serves as both the nitrogen source and the reducing agent.[2] It is particularly useful for converting aldehydes and ketones to their corresponding amines, though it often requires high temperatures.[2][3]
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[4][5] To synthesize this compound via this route, one would start with 2,3-dimethylbutanamide.
Q2: I am observing a significant amount of 2,3-dimethylbutanol as a byproduct. What is the likely cause and how can I prevent it?
A2: The formation of the corresponding alcohol, 2,3-dimethylbutanol, is a common side reaction in reductive amination, especially when using a strong reducing agent like sodium borohydride. This occurs when the reducing agent reacts with the starting aldehyde (2,3-dimethylbutanal) before it can form an imine with ammonia. To mitigate this, consider the following:
-
Use a milder reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are more selective for the iminium ion over the carbonyl group.[6]
-
Control the pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6).
-
Stepwise addition: Add the reducing agent after allowing sufficient time for the imine to form.
Q3: My reaction is very slow or appears to have stalled. What are the potential reasons?
A3: The steric hindrance from the 2,3-dimethylbutyl (B1248744) group can significantly slow down the reaction rate. To address this, you can:
-
Increase the reaction temperature: This can help overcome the activation energy barrier.
-
Use a catalyst: For reductive amination, a Lewis acid catalyst like titanium(IV) isopropoxide can activate the carbonyl group.[6]
-
Increase reaction time: Sterically hindered substrates often require longer reaction times for completion.
Q4: How can I effectively purify the final this compound product?
A4: Purification of primary amines can be challenging. Common methods include:
-
Acid-base extraction: The basic nature of the amine allows for its separation from non-basic impurities. By treating the reaction mixture with an aqueous acid (like HCl), the amine will be protonated and move to the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the free amine can be extracted with an organic solvent.[7]
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[7]
-
Column chromatography: While possible, the basicity of the amine can lead to tailing on standard silica (B1680970) gel. Using a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or using deactivated silica gel can improve separation.[7]
Troubleshooting Guides
Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - Ensure anhydrous conditions, as water can hydrolyze the imine. - Use a dehydrating agent like molecular sieves. - Optimize the pH to a weakly acidic range (pH 4-6) to favor imine formation. |
| Reduction of Starting Aldehyde | - Use a milder reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] - Add the reducing agent portion-wise or after allowing time for imine formation. |
| Steric Hindrance | - Increase the reaction temperature to overcome the higher activation energy. - Employ a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄) to activate the aldehyde.[6] - Prolong the reaction time and monitor progress by TLC or GC. |
| Over-alkylation | - Use a large excess of ammonia to favor the formation of the primary amine over secondary or tertiary amines. |
Low Yield in Leuckart Reaction
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | - Ensure the reaction temperature is maintained in the optimal range, typically 120-130°C for ammonium formate.[2] - For the formamide variant, temperatures above 165°C may be necessary.[2] |
| Incomplete Reaction | - Increase the reaction time, as sterically hindered aldehydes may react slower. - Use a catalyst such as magnesium chloride or ammonium sulfate (B86663) to improve the yield.[2] |
| Formation of N-formyl Byproduct | - The initial product is often the N-formyl derivative, which requires a subsequent hydrolysis step (acidic or basic) to yield the free amine.[3] |
| Reagent Choice | - Using ammonium formate generally gives better yields than formamide alone.[2] |
Low Yield in Hofmann Rearrangement
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the use of a sufficiently strong base (e.g., NaOH or KOH) and bromine in stoichiometric amounts. - Maintain the appropriate reaction temperature during the rearrangement step. |
| Side Reactions | - The isocyanate intermediate can react with nucleophiles other than water. Ensure water is the intended nucleophile for the formation of the primary amine. - For amides with β-branching, elimination reactions can sometimes compete. |
| Poor Quality Starting Material | - Ensure the starting 2,3-dimethylbutanamide is pure and dry. |
Experimental Protocols
Protocol 1: Reductive Amination of 2,3-Dimethylbutanal
-
Imine Formation: In a round-bottom flask, dissolve 2,3-dimethylbutanal (1.0 eq) in methanol (B129727). Add a solution of ammonia in methanol (a large excess, e.g., 10-20 eq). If desired, a catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl. Wash with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde and other non-basic impurities. Basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 12.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Protocol 2: Leuckart Reaction of 2,3-Dimethylbutanal
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ammonium formate (3-5 eq) and 2,3-dimethylbutanal (1.0 eq).
-
Reaction: Heat the mixture to 120-130°C and maintain this temperature for 6-12 hours.[2]
-
Hydrolysis: After cooling, add an excess of concentrated hydrochloric acid to the reaction mixture and reflux for another 4-6 hours to hydrolyze the intermediate N-formyl amine.
-
Work-up and Purification: Cool the mixture and basify with a strong base (e.g., NaOH pellets or concentrated solution) until strongly alkaline. Extract the amine with an organic solvent (e.g., diethyl ether). Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by distillation.
Protocol 3: Hofmann Rearrangement of 2,3-Dimethylbutanamide
-
Hypobromite (B1234621) Formation: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a solution of sodium hydroxide (B78521) (4-5 eq) in water.
-
Amide Addition: Add a solution of 2,3-dimethylbutanamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., water or a co-solvent like dioxane) to the cold hypobromite solution.
-
Rearrangement: Slowly warm the reaction mixture to room temperature and then heat to 50-70°C until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over a suitable drying agent, filter, and concentrate. The crude amine can be purified by distillation.[8]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Typical Yield Range | Key Advantages | Key Disadvantages |
| Reductive Amination | 2,3-Dimethylbutanal | Ammonia, NaBH₃CN | 50-70% | One-pot procedure, mild conditions.[1] | Potential for over-alkylation and aldehyde reduction. |
| Leuckart Reaction | 2,3-Dimethylbutanal | Ammonium formate | 40-60% | Inexpensive reagents, simple setup.[2] | High temperatures required, potential for byproduct formation.[3] |
| Hofmann Rearrangement | 2,3-Dimethylbutanamide | Br₂, NaOH | 60-80% | Good for creating primary amines without over-alkylation.[5] | Multi-step synthesis of the starting amide, loss of one carbon atom.[4] |
Visualizations
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmdguru.com [pharmdguru.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2,3-Dimethylbutan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethylbutan-1-amine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and practical laboratory methods for the synthesis of this compound include:
-
Reduction of 2,3-Dimethylbutanenitrile (B105105): This involves the reduction of the nitrile functionality to a primary amine using catalytic hydrogenation or chemical reducing agents.
-
Reductive Amination of 2,3-Dimethylbutanal (B3049577): This one-pot reaction combines 2,3-dimethylbutanal with an ammonia (B1221849) source and a reducing agent to form the target amine.[1][2]
-
Hofmann Rearrangement of 2,3-Dimethylbutanamide: This method converts the amide to the primary amine with one less carbon atom.[3][4][5]
-
Leuckart Reaction of 3,3-Dimethyl-2-butanone (Pinacolone): This classic method utilizes formic acid or its derivatives to reductively aminate a ketone.[6][7][8]
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of synthetic route depends on several factors:
-
Starting Material Availability: The accessibility of the precursor nitrile, aldehyde, amide, or ketone will influence your decision.
-
Scale of Reaction: Catalytic hydrogenation is often preferred for larger scale synthesis due to its cost-effectiveness and reduced waste.[9]
-
Reagent Availability and Handling: Some methods require specialized or hazardous reagents like lithium aluminum hydride, which may not be suitable for all laboratory settings.
-
Chemoselectivity: If your substrate contains other reducible functional groups, a milder and more selective reducing agent, such as sodium cyanoborohydride in reductive amination, would be a better choice.[10]
Q3: What are the main challenges in synthesizing a sterically hindered amine like this compound?
A3: The steric hindrance from the two methyl groups adjacent to the functional group can lead to slower reaction rates and lower yields. For instance, in the Leuckart reaction, sterically hindered ketones may react poorly.[11] Careful optimization of reaction conditions, such as temperature and reaction time, is often necessary.
Q4: How can I purify the final this compound product?
A4: Purification of the final amine can be achieved through several methods:
-
Distillation: If the product is a liquid with a boiling point sufficiently different from impurities, fractional distillation is an effective method.
-
Acid-Base Extraction: As a basic compound, the amine can be extracted into an acidic aqueous solution, washed to remove non-basic impurities, and then liberated by basifying the aqueous layer followed by extraction with an organic solvent.[12]
-
Column Chromatography: While standard silica (B1680970) gel can be used, tailing is a common issue with amines. Using a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or employing basic alumina (B75360) as the stationary phase can improve separation.[13]
Troubleshooting Guides
Method 1: Reduction of 2,3-Dimethylbutanenitrile
Problem: Low yield of the primary amine and formation of secondary/tertiary amines.
-
Potential Cause: The initially formed primary amine can react with the imine intermediate, leading to the formation of secondary and tertiary amine byproducts. This is a common issue in catalytic hydrogenation of nitriles.[9]
-
Troubleshooting Steps:
-
Add Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium to favor the primary amine.[9]
-
Optimize Catalyst: The choice of catalyst can influence selectivity. Raney nickel is a common choice, but other catalysts like palladium on carbon (Pd/C) or platinum dioxide can also be used.[9]
-
Control Reaction Conditions: Adjusting temperature and hydrogen pressure can also affect the product distribution.
-
Problem: Incomplete reaction.
-
Potential Cause: The reducing agent may not be potent enough, or the reaction conditions are too mild. Steric hindrance of the nitrile can also slow down the reaction.
-
Troubleshooting Steps:
-
Stronger Reducing Agent: If using chemical reduction, consider a more powerful reducing agent like lithium aluminum hydride (LiAlH4) instead of sodium borohydride (B1222165), which is generally not strong enough to reduce nitriles.[14]
-
Increase Temperature/Pressure: For catalytic hydrogenation, increasing the temperature and/or hydrogen pressure can drive the reaction to completion.
-
Increase Reaction Time: Allow the reaction to proceed for a longer period.
-
Method 2: Reductive Amination of 2,3-Dimethylbutanal
Problem: Low yield of this compound and formation of 2,3-Dimethylbutan-1-ol.
-
Potential Cause: The reducing agent is reducing the starting aldehyde to the corresponding alcohol before it can react with ammonia to form the imine.
-
Troubleshooting Steps:
-
Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a milder reducing agent than sodium borohydride (NaBH4) and is known to selectively reduce the iminium ion intermediate in the presence of the aldehyde.[10] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another effective and less toxic alternative.[10]
-
Control pH: The formation of the imine is favored under mildly acidic conditions (pH 4-6). If the pH is too low, the amine source will be protonated and non-nucleophilic. If the pH is too high, imine formation is slow.[10]
-
One-Pot, Two-Step Procedure: First, allow the aldehyde and ammonia source to stir together to form the imine, and then add the reducing agent.
-
Method 3: Hofmann Rearrangement of 2,3-Dimethylbutanamide
Problem: Low yield of the desired amine.
-
Potential Cause: The rearrangement of the bulky 2,3-dimethylbutyl (B1248744) group may be slow or incomplete under standard conditions. Side reactions can also occur.
-
Troubleshooting Steps:
-
Optimize Base and Halogen Source: The reaction is typically carried out with bromine and sodium hydroxide.[3] Ensure fresh and appropriate equivalents of reagents are used.
-
Temperature Control: The reaction often requires heating to facilitate the rearrangement.[15] Careful control of the temperature is crucial to avoid decomposition.
-
Alternative Reagents: For base-sensitive substrates, other reagents like lead tetraacetate or hypervalent iodine reagents can be used under milder conditions.[16]
-
Problem: Formation of side products.
-
Potential Cause: The intermediate isocyanate can be trapped by nucleophiles other than water. If alcohols are present, carbamates can be formed.[3]
-
Troubleshooting Steps:
-
Ensure Aqueous Conditions: The final step to obtain the primary amine is the hydrolysis of the isocyanate. Ensure sufficient water is present in the reaction mixture.
-
Purification: Carefully purify the product to remove any side products.
-
Method 4: Leuckart Reaction of 3,3-Dimethyl-2-butanone
Problem: Low conversion of the ketone.
-
Potential Cause: Sterically hindered ketones like 3,3-dimethyl-2-butanone can be unreactive under Leuckart conditions. The high temperatures required can also lead to decomposition.[11]
-
Troubleshooting Steps:
-
Increase Temperature: The Leuckart reaction typically requires high temperatures, often between 120-165 °C or even higher.[6]
-
Use a Catalyst: The addition of catalysts like ammonium (B1175870) sulfate (B86663) or magnesium chloride has been shown to improve yields.[6]
-
Increase Reaction Time: A longer reaction time may be necessary for complete conversion.
-
Problem: Formation of N-formylated byproduct.
-
Potential Cause: The primary amine product can be formylated by formic acid or formamide (B127407) present in the reaction mixture.
-
Troubleshooting Steps:
-
Hydrolysis Step: The crude product mixture should be subjected to acidic or basic hydrolysis to convert the N-formyl derivative to the free amine.
-
Optimize Reagent: Using ammonium formate (B1220265) is reported to give better yields of the primary amine compared to formamide alone.[6]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Key Reagents | Typical Yield Range | Key Advantages | Key Disadvantages |
| Nitrile Reduction | 2,3-Dimethylbutanenitrile | H₂, Raney Ni, NH₃ or LiAlH₄ | 70-90% | Good for large scale, high yields. | Potential for secondary/tertiary amine byproducts; LiAlH₄ is hazardous. |
| Reductive Amination | 2,3-Dimethylbutanal | NH₃, NaBH₃CN | 60-85% | One-pot procedure, mild conditions. | Aldehyde can be reduced to alcohol; requires pH control. |
| Hofmann Rearrangement | 2,3-Dimethylbutanamide | Br₂, NaOH | 40-70% | Utilizes readily available amides.[3] | Loss of one carbon atom; can have moderate yields with bulky groups.[3] |
| Leuckart Reaction | 3,3-Dimethyl-2-butanone | HCOOH, NH₃ or HCOONH₄ | 30-60% | Uses inexpensive reagents. | Requires high temperatures; formation of N-formyl byproducts; low yields with hindered ketones.[6][11] |
Experimental Protocols
Protocol 1: Reduction of 2,3-Dimethylbutanenitrile with Raney Nickel
-
Catalyst Preparation: In a fume hood, wash Raney Nickel (5-10% by weight of the nitrile) with anhydrous ethanol (B145695) to remove water.
-
Reaction Setup: To a high-pressure reactor, add 2,3-dimethylbutanenitrile (1 equivalent), anhydrous ethanol, and the washed Raney Nickel.
-
Ammonia Addition: Add liquid ammonia or a solution of ammonia in ethanol to the reactor.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 500-1000 psi).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by GC-MS.
-
Work-up: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the catalyst through a pad of Celite.
-
Purification: Remove the solvent under reduced pressure. The crude amine can be purified by distillation.
Protocol 2: Reductive Amination of 2,3-Dimethylbutanal
-
Imine Formation: In a round-bottom flask, dissolve 2,3-dimethylbutanal (1 equivalent) in methanol. Add ammonium chloride (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 20 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid until gas evolution ceases. Basify the solution with aqueous sodium hydroxide.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[17]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for amine synthesis.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Hofman rearrangement | PPTX [slideshare.net]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. erowid.org [erowid.org]
- 8. mdpi.com [mdpi.com]
- 9. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. biotage.com [biotage.com]
- 14. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. rsc.org [rsc.org]
identification and minimization of side products in 2,3-Dimethylbutan-1-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethylbutan-1-amine. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis, focusing on the identification and minimization of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential side products?
The most common and direct synthetic route to this compound is the reductive amination of 2,3-dimethylbutanal (B3049577). This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (like ammonia), which is then reduced to the desired primary amine.[1][2][3][4][5]
Potential side products in this reaction include:
-
2,3-Dimethylbutanol: Formed by the reduction of the starting aldehyde, 2,3-dimethylbutanal.
-
N-(2,3-dimethylbutyl)-2,3-dimethylbutan-1-amine (Dimerization/Over-alkylation product): A secondary amine formed when the newly synthesized primary amine reacts with another molecule of the starting aldehyde.
-
Unreacted Starting Materials: Residual 2,3-dimethylbutanal.
Q2: How can I identify the main product and the potential side products in my reaction mixture?
A combination of analytical techniques is recommended for the identification of this compound and its side products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds in the reaction mixture. Derivatization of the amines with reagents like benzenesulfonyl chloride or trifluoroacetic anhydride (B1165640) can improve chromatographic separation and provide characteristic mass spectra for identification.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra with known standards or predicted chemical shifts. The 1H NMR spectrum of the related compound 2-amino-3,3-dimethylbutane (B147666) can serve as a useful reference.[9]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress to check for the consumption of the starting aldehyde.
Q3: What are the key strategies to minimize the formation of the over-alkylation side product (secondary amine)?
The formation of the secondary amine byproduct is a common issue in reductive amination.[10] To minimize its formation, consider the following strategies:
-
Stoichiometry Control: Use a large excess of the ammonia (B1221849) source relative to the 2,3-dimethylbutanal. This increases the probability of the aldehyde reacting with ammonia rather than the primary amine product.[10]
-
Slow Addition of Aldehyde: Adding the 2,3-dimethylbutanal slowly to the reaction mixture containing the ammonia source and the reducing agent can help maintain a low concentration of the aldehyde, thus disfavoring the reaction with the product amine.
-
Two-Step Procedure: First, allow the imine to form completely by reacting 2,3-dimethylbutanal with ammonia. The progress of imine formation can be monitored by TLC. Once the aldehyde is consumed, add the reducing agent to convert the imine to the primary amine.[11]
Q4: How can I prevent the reduction of the starting aldehyde to 2,3-dimethylbutanol?
The reduction of the aldehyde to the corresponding alcohol is a competing reaction. To favor the formation of the desired amine, the choice of reducing agent is critical.
-
Use of Selective Reducing Agents: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoboorohydride (NaBH3CN) are milder and more selective reducing agents for imines compared to more powerful reagents like sodium borohydride (B1222165) (NaBH4).[11][12] These selective agents are less likely to reduce the starting aldehyde.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure the reaction temperature is optimal. - Check the quality and activity of the reducing agent. |
| Significant formation of 2,3-dimethylbutanol. | - Use a more selective reducing agent like NaBH(OAc)3 or NaBH3CN.[11][12] - Perform the reaction in a two-step process: form the imine first, then add the reducing agent.[11] | |
| High percentage of the secondary amine side product | Sub-optimal stoichiometry. | - Use a significant excess of the ammonia source (e.g., 5-10 equivalents).[10] |
| High concentration of the aldehyde. | - Add the 2,3-dimethylbutanal to the reaction mixture slowly and in a controlled manner. | |
| Presence of unreacted 2,3-dimethylbutanal | Insufficient amount or activity of the reducing agent. | - Use a fresh batch of the reducing agent. - Increase the equivalents of the reducing agent. |
| Incomplete imine formation. | - Allow more time for the imine to form before adding the reducing agent in a two-step procedure. | |
| Difficulty in purifying the final product | Similar boiling points of the product and impurities. | - Convert the amine to its hydrochloride salt and purify by recrystallization. - Employ column chromatography with a suitable solvent system. |
| Amine tailing on silica (B1680970) gel column. | - Add a small amount of a base like triethylamine (B128534) to the eluent during column chromatography to improve separation.[13] |
Quantitative Data Summary
The following table provides representative data on the impact of different reducing agents on the product distribution in the reductive amination of an aldehyde. Note that these are illustrative values and actual results may vary depending on specific reaction conditions.
| Reducing Agent | Desired Primary Amine Yield (%) | Side Product: Alcohol (%) | Side Product: Secondary Amine (%) |
| Sodium Borohydride (NaBH4) | 50-70 | 20-40 | 5-10 |
| Sodium Cyanoborohydride (NaBH3CN) | 80-95 | 5-15 | < 5 |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | 85-98 | < 5 | < 3 |
Experimental Protocols
Protocol: One-Pot Reductive Amination of 2,3-Dimethylbutanal
This protocol is a general guideline for the synthesis of this compound. Optimization may be required.
Materials:
-
2,3-Dimethylbutanal
-
Ammonium (B1175870) acetate (B1210297) or ammonia solution in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add a solution of ammonium acetate (5-10 equivalents) in methanol.
-
Add a solution of 2,3-dimethylbutanal (1 equivalent) in DCM to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for minimizing side products in this compound synthesis.
References
- 1. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 2. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. h-brs.de [h-brs.de]
- 8. researchgate.net [researchgate.net]
- 9. 2-AMINO-3,3-DIMETHYLBUTANE(3850-30-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Improving Enantioselectivity in 2,3-Dimethylbutan-1-amine Reactions
Disclaimer: The following guide is based on general principles of asymmetric synthesis using chiral amine auxiliaries. While 2,3-Dimethylbutan-1-amine is a chiral amine, specific literature detailing its extensive use as a chiral auxiliary, including quantitative performance data and established protocols, is limited. The provided experimental details and data are illustrative and based on analogous, more commonly used chiral auxiliaries. Researchers should consider this a foundational guide and optimize parameters for their specific reaction of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
This compound can serve as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] In a typical application, it would be condensed with a ketone or aldehyde to form a chiral imine. This imine then directs the stereoselective addition of a nucleophile to one of its two diastereotopic faces, leading to the formation of a new stereocenter with a predictable configuration. After the reaction, the chiral auxiliary can be cleaved and ideally recovered.
Q2: What types of reactions can be directed by this compound as a chiral auxiliary?
As a primary amine, this compound is suitable for forming imines, which can then undergo a variety of enantioselective transformations. These include, but are not limited to:
-
Asymmetric alkylation: Addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to the imine.
-
Asymmetric Mannich reactions: Reaction of the imine with an enolate or enol equivalent.
-
Asymmetric reductions: Diastereoselective reduction of the C=N bond to form a chiral amine.
-
Asymmetric cycloadditions: Where the imine acts as a dienophile or a component of a 1,3-dipole.
Q3: How do I form the chiral imine from this compound and a carbonyl compound?
The formation of an imine (a Schiff base) from a primary amine and a ketone or aldehyde is a condensation reaction. Typically, this involves mixing the two reactants, often with a dehydrating agent or a method to remove water, which is a byproduct of the reaction.
Troubleshooting Guide for Low Enantioselectivity
Issue: The enantiomeric excess (ee%) or diastereomeric excess (de%) of my product is low.
Low stereoselectivity is a common challenge in asymmetric synthesis. The following sections provide potential causes and troubleshooting steps.
Reaction Temperature
Lowering the reaction temperature is often the most effective initial step to improve enantioselectivity. Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the major stereoisomer.
Troubleshooting Steps:
-
If the reaction was performed at room temperature, try running it at 0 °C, -20 °C, or -78 °C.
-
Monitor the reaction time, as lower temperatures will decrease the reaction rate.
Table 1: Effect of Temperature on Enantioselectivity (Hypothetical Data)
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | 25 | 70:30 | 95 |
| 2 | 0 | 85:15 | 92 |
| 3 | -40 | 92:8 | 88 |
| 4 | -78 | >95:5 | 85 |
Solvent Effects
The solvent can significantly influence the conformation of the imine and the transition state geometry, thereby affecting the stereochemical outcome.
Troubleshooting Steps:
-
Solvent Polarity: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, diethyl ether). Non-polar solvents often lead to higher selectivity.
-
Coordinating vs. Non-coordinating Solvents: Coordinating solvents can compete with the substrate for binding to a Lewis acid, potentially altering the transition state.
Table 2: Effect of Solvent on Enantioselectivity (Hypothetical Data for Alkylation of an Imine)
| Entry | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | THF | 80:20 | 90 |
| 2 | Toluene | 93:7 | 85 |
| 3 | Dichloromethane | 88:12 | 92 |
| 4 | Diethyl Ether | 90:10 | 88 |
Lewis Acid Additives
In many reactions involving imines, a Lewis acid is used to activate the imine towards nucleophilic attack. The choice of Lewis acid can have a profound impact on the facial selectivity.
Troubleshooting Steps:
-
Steric Bulk: Try Lewis acids with different steric demands (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, Et₂AlCl).
-
Chelating vs. Non-chelating Lewis Acids: If the substrate has a chelating moiety, this can be exploited to create a more rigid transition state.
Table 3: Effect of Lewis Acid on Enantioselectivity (Hypothetical Data)
| Entry | Lewis Acid (1.1 eq) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | BF₃·OEt₂ | 85:15 | 75 |
| 2 | TiCl₄ | >95:5 | 89 |
| 3 | SnCl₄ | 90:10 | 82 |
| 4 | Et₂AlCl | 78:22 | 91 |
Purity of Reagents and Inert Atmosphere
-
Reagent Purity: Ensure that the this compound, the carbonyl compound, and the nucleophile are of high purity. Impurities can sometimes catalyze a non-selective background reaction.
-
Anhydrous Conditions: Many organometallic reagents and Lewis acids are sensitive to moisture. Ensure that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.
Experimental Protocols (Generalized)
Protocol 1: Formation of Chiral Imine
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aldehyde or ketone (1.0 eq) and a suitable solvent (e.g., toluene, 0.5 M).
-
Add (R)- or (S)-2,3-Dimethylbutan-1-amine (1.05 eq).
-
Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the reaction is complete (monitored by TLC, GC, or NMR), cool the mixture to room temperature.
-
The crude imine solution can often be used directly in the next step after removal of the catalyst by an aqueous wash.
Protocol 2: Diastereoselective Alkylation of the Chiral Imine
-
To a flame-dried, three-necked flask under an inert atmosphere, add the solution of the chiral imine from Protocol 1.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add a Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise and stir for 30 minutes.
-
Add the nucleophile (e.g., a Grignard reagent, 1.2 eq) dropwise, maintaining the low temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC/LC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
Cleavage of the auxiliary to reveal the desired chiral amine can often be achieved by hydrolysis of the resulting secondary amine under acidic conditions.
-
Dissolve the product from Protocol 2 in a suitable solvent (e.g., methanol).
-
Add an aqueous acid (e.g., 1 M HCl) and stir at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Basify the reaction mixture with an aqueous base (e.g., NaOH) to deprotonate the product amine.
-
Extract the chiral amine product with an organic solvent.
-
The chiral auxiliary can potentially be recovered from the aqueous layer.
Visualizations
Caption: General workflow for asymmetric synthesis using this compound.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
Technical Support Center: Purification of 2,3-Dimethylbutan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2,3-Dimethylbutan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from the synthetic route used. For instance, in a reductive amination synthesis, you might find unreacted starting materials like 2,3-dimethylbutanal (B3049577) or the corresponding alcohol. Over-alkylation can also lead to the formation of secondary (bis(2,3-dimethylbutyl)amine) and tertiary amines.
Q2: Why is fractional distillation sometimes ineffective for purifying this compound?
A2: Fractional distillation separates compounds based on differences in their boiling points.[1][2] If the impurities present, such as structural isomers or certain byproducts, have boiling points very close to that of this compound, achieving high purity through distillation alone can be challenging.[3]
Q3: My amine is showing significant tailing on a silica (B1680970) gel column during chromatographic purification. What could be the cause and how can I fix it?
A3: Peak tailing of amines on silica gel is a common issue caused by the interaction of the basic amine group with the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can add a small amount of a volatile amine, such as triethylamine (B128534) or n-propylamine (around 0.1%), to the mobile phase.[4] This will saturate the acidic sites on the silica and improve the peak shape.
Q4: Can I use salt formation to purify this compound?
A4: Yes, forming a salt is a highly effective method for purifying amines.[5] By treating the crude amine with an acid like hydrochloric acid or trichloroacetic acid, you can form the corresponding ammonium (B1175870) salt.[6][7] This salt will likely have different solubility properties than the free amine and impurities, allowing for purification by precipitation and filtration or crystallization.[5][7] The free amine can then be regenerated by treatment with a base.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Impurities have boiling points close to the product. | Consider alternative purification methods such as chromatography or salt formation and crystallization. |
| Product Degradation During Distillation | The amine may be sensitive to high temperatures. | Perform the distillation under vacuum to lower the boiling point. |
| Poor Separation in Column Chromatography | Co-elution of impurities with the product. | Optimize the mobile phase by adding a small percentage of a volatile amine (e.g., triethylamine) to reduce peak tailing.[4] Alternatively, consider using a different stationary phase like alumina. |
| Difficulty Removing Secondary/Tertiary Amine Impurities | These impurities have similar properties to the primary amine. | Employ a buffer-based extraction method to separate primary, secondary, and tertiary amines based on their differing pKa values.[8][9] Another approach is Hoffmann's method, which involves derivatization with diethyl oxalate.[10][11] |
| Low Yield After Salt Formation and Recrystallization | The amine salt is partially soluble in the chosen solvent. | Screen a variety of solvents to find one in which the salt has low solubility at low temperatures but is soluble at higher temperatures for effective recrystallization. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H15N |
| Molecular Weight | 101.19 g/mol [12] |
| IUPAC Name | This compound[12] |
Experimental Protocols
Purification via Salt Formation and Recrystallization
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Salt Formation : Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) or trichloroacetic acid to the stirred amine solution.
-
Precipitation : The hydrochloride or trichloroacetate (B1195264) salt of the amine should precipitate out of the solution.
-
Isolation : Collect the solid salt by filtration and wash it with a small amount of the cold solvent.
-
Recrystallization : Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly to form pure crystals.
-
Liberation of Free Amine : Dissolve the purified salt in water and add a base (e.g., NaOH) to regenerate the free amine.
-
Extraction : Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified product.
Buffer-Based Extraction for Separation of Primary, Secondary, and Tertiary Amines
This method leverages the differences in pKa values of primary, secondary, and tertiary amines to achieve separation through liquid-liquid extraction with buffers of varying pH.[8][9]
-
Dissolution : Dissolve the mixture of amines in a suitable organic solvent (e.g., dichloromethane).
-
Extraction of Tertiary Amine : Wash the organic solution with a buffer of a pH that will protonate the more basic tertiary amine, rendering it water-soluble, while leaving the primary and secondary amines in the organic layer.
-
Extraction of Secondary Amine : Adjust the pH of the aqueous layer from the previous step to selectively extract the secondary amine.
-
Isolation of Primary Amine : The primary amine will remain in the organic layer.
-
Recovery : Adjust the pH of the respective aqueous layers to deprotonate the amines and then extract them with an organic solvent.
Diagrams
Caption: A flowchart for troubleshooting the purification of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Purification [chem.rochester.edu]
- 3. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. CAS 2419-59-2: N,3-dimethylbutan-1-amine hydrochloride [cymitquimica.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 11. youtube.com [youtube.com]
- 12. This compound | C6H15N | CID 19822625 - PubChem [pubchem.ncbi.nlm.nih.gov]
long-term stability and recommended storage conditions for 2,3-Dimethylbutan-1-amine
This technical support center provides guidance on the long-term stability and recommended storage conditions for 2,3-Dimethylbutan-1-amine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from moisture and atmospheric carbon dioxide, which can react with the amine functionality. Storage at refrigerated temperatures (2-8 °C) is recommended to minimize potential degradation. The storage area should be away from heat sources and ignition points.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
Q3: What are the potential degradation pathways for this compound?
A3: Like other primary amines, this compound is susceptible to oxidative and thermal degradation.[1] Oxidative degradation can occur in the presence of air, potentially leading to the formation of imines, aldehydes, and carboxylic acids. Thermal degradation, especially at elevated temperatures, can also lead to the formation of various byproducts. Reaction with carbon dioxide from the atmosphere can lead to the formation of carbamates.
Q4: How can I tell if my sample of this compound has degraded?
A4: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration (yellowing or browning), or the development of an unusual odor. For a definitive assessment of purity, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. These methods can identify and quantify the parent compound and any potential degradation products.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low reaction yield | Degraded starting material. | Confirm the purity of this compound using GC-MS or NMR before use. If necessary, purify the amine by distillation. |
| Incomplete reaction. | Ensure reaction conditions (temperature, time, stoichiometry) are optimized. Consider that steric hindrance from the dimethylbutyl group might slow down the reaction rate. | |
| Formation of side products | Reaction with atmospheric CO₂. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of carbamate (B1207046) salts. |
| Oxidative degradation. | Use degassed solvents and an inert atmosphere, especially if the reaction is run at elevated temperatures. | |
| Inconsistent results between batches | Variable purity of the amine. | Always source high-purity this compound and verify the purity of each new batch before use. |
| Improper storage of the amine. | Ensure the amine is stored under the recommended conditions (cool, dry, and sealed) to prevent degradation between uses. |
Quantitative Stability Data
Currently, there is a lack of published, quantitative long-term stability data specifically for this compound. The following table is provided as a template for researchers to generate their own stability data based on the experimental protocol provided below. It is recommended to perform accelerated stability studies to predict long-term stability.[2][3][4][5][6]
Stability of this compound (User-Generated Data)
| Storage Condition | Time Point | Purity (%) | Appearance | Notes |
| 25°C / 60% RH | Initial | |||
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 40°C / 75% RH | Initial | |||
| (Accelerated) | 1 Month | |||
| 3 Months | ||||
| 6 Months | ||||
| 2-8°C | Initial | |||
| 12 Months | ||||
| 24 Months |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions, which can help predict its long-term stability.[2][3][4]
1. Materials:
- This compound (high purity)
- Amber glass vials with airtight septa
- Stability chambers or ovens set to the desired conditions (e.g., 40°C / 75% RH)
- Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
- Appropriate GC column (e.g., a mid-polar column)
- Solvent for dilution (e.g., HPLC-grade methanol (B129727) or acetonitrile)
2. Procedure:
- Initial Analysis (T=0):
- Accurately weigh a sample of this compound and dissolve it in a known volume of solvent to prepare a stock solution.
- Analyze the initial purity of the sample using a validated GC method. This will serve as the baseline.
- Record the physical appearance of the neat compound and the solution.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) measurement.
- Identify and quantify any significant degradation products observed in the chromatograms.
- Plot the purity of this compound as a function of time for each storage condition.
Mandatory Visualization
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Recommended storage conditions for this compound.
References
analytical methods for detecting impurities in 2,3-Dimethylbutan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of impurities in 2,3-Dimethylbutan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for detecting impurities in this compound?
The most common and effective methods for analyzing impurities in aliphatic amines like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2][3]
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for separating volatile and semi-volatile impurities.[4] Due to the basic nature of amines, specialized columns, such as those with a base-deactivated stationary phase, are recommended to prevent peak tailing and improve resolution.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique, particularly for less volatile or thermally labile impurities. Since aliphatic amines lack a strong UV chromophore, pre-column derivatization is often necessary to enhance detection by UV or fluorescence detectors.[6][7][8] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for detection without derivatization.[9]
Q2: What are the potential impurities I should expect in a sample of this compound?
While specific impurities depend on the synthetic route, common impurities in structurally similar amines synthesized via reductive amination can be extrapolated.[10] Potential impurities in this compound may include:
-
Unreacted Starting Materials: Such as the corresponding aldehyde or ketone and the aminating agent.
-
Intermediates: For example, the imine intermediate formed during reductive amination.[10]
-
Over-alkylation Products: Formation of secondary or tertiary amines if the primary amine reacts further.
-
By-products from Side Reactions: Including products from self-condensation of the starting carbonyl compound.
-
Residual Solvents: Solvents used in the synthesis or purification process (e.g., methanol, ethanol, tetrahydrofuran).[10]
Q3: How should I prepare my this compound sample for analysis?
Sample preparation depends on the chosen analytical technique:
-
For GC Analysis:
-
Accurately weigh the sample.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, isopropanol).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The sample is now ready for injection into the GC system.
-
-
For HPLC Analysis (with derivatization):
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Add the derivatizing agent (e.g., 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or 7-Chloro-2-naphthol) and a catalyst, then incubate the mixture.[6][8]
-
After the reaction is complete, the derivatized sample is filtered and injected into the HPLC system.[6]
-
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites in the injector liner or on the column. | Use a deactivated liner and a base-deactivated GC column specifically designed for amine analysis.[5][11] Periodically replace the liner and trim the first few centimeters of the column.[11] |
| Sample overload. | Dilute the sample or reduce the injection volume.[12] | |
| Ghost Peaks | Contamination in the injector, carrier gas, or syringe. | Bake out the column and injector.[13] Run a blank gradient to confirm system cleanliness. Use high-purity carrier gas and clean syringes.[14] |
| Septum bleed. | Use high-quality, low-bleed septa and replace them regularly.[11] | |
| Poor Resolution | Inappropriate column temperature or ramp rate. | Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.[11] |
| Carrier gas flow rate is not optimal. | Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions and carrier gas type.[11] | |
| No Peaks | Syringe issue (not drawing sample, plugged). | Visually inspect the syringe during sample aspiration. Clean or replace the syringe.[14] |
| Detector not turned on or not functioning. | Ensure the detector is on and at the correct temperature. Check detector gas flows.[12] | |
| No sample injected due to autosampler error. | Verify autosampler settings and operation. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| High dead volume in the system. | Check all fittings and tubing for proper connection. Use low-dead-volume components. | |
| Variable Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is properly degassed and mixed. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Low Signal/No Peaks | Incomplete derivatization reaction. | Optimize derivatization conditions (reagent concentration, reaction time, temperature, and pH).[6] |
| Detector issue (e.g., lamp failure in UV detector). | Check the detector status and perform any necessary maintenance, such as lamp replacement. | |
| Sample degradation. | Ensure sample stability in the chosen solvent and autosampler conditions. | |
| Split Peaks | Column void or partially blocked frit. | Try back-flushing the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[12] |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Column: Agilent PoraPLOT Amines (or equivalent base-deactivated column), 25 m x 0.32 mm, 10 µm film thickness[5][15]
GC-MS Parameters (Example):
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 40:1[16] |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[16] |
| Mass Range | 35 - 400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm PTFE syringe filter into a GC vial.
Protocol 2: HPLC-UV Method with Pre-column Derivatization
This method is suitable for impurities that are less volatile or for laboratories without access to GC-MS.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV Detector
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size
Derivatization Reagents:
-
Derivatizing Agent: 10 mM 7-Chloro-2-naphthol in acetonitrile[6]
-
Buffer: 0.1 M Borate (B1201080) Buffer, pH 9.0[6]
-
Catalyst: Triethylamine[6]
HPLC Parameters (Example):
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 228 nm |
Derivatization and Sample Preparation Protocol: [6]
-
To 100 µL of a 1 mg/mL sample solution in acetonitrile, add 100 µL of borate buffer (pH 9.0).
-
Add 200 µL of the 10 mM 7-Chloro-2-naphthol derivatization reagent.
-
Add 20 µL of triethylamine (B128534) to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature.
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
References
- 1. bre.com [bre.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. DSpace [helda.helsinki.fi]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. agilent.com [agilent.com]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up 2,3-Dimethylbutan-1-amine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,3-Dimethylbutan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for producing this compound?
A1: The most prevalent methods for synthesizing primary amines like this compound at scale are direct and indirect reductive amination. These methods start with the corresponding aldehyde, 2,3-dimethylbutanal (B3049577).
-
Direct Reductive Amination: This is a one-pot reaction where 2,3-dimethylbutanal is reacted with an ammonia (B1221849) source in the presence of a reducing agent.[1] Catalytic hydrogenation is often employed at an industrial scale.
-
Indirect Reductive Amination (including the Leuckart Reaction): This involves two distinct steps: first, the formation of an imine from 2,3-dimethylbutanal and ammonia, followed by the reduction of the isolated imine.[1] The Leuckart reaction is a specific type of reductive amination that uses formic acid or its derivatives (like ammonium (B1175870) formate) as both the reducing agent and nitrogen source, though it often requires high temperatures.[2][3][4]
Q2: What are the primary challenges when scaling up the reductive amination of 2,3-dimethylbutanal?
A2: Key challenges include:
-
Over-alkylation: The primary amine product can react further with the starting aldehyde to form secondary and tertiary amines, reducing the yield of the desired product.[2]
-
Catalyst Management: In catalytic hydrogenation, issues like catalyst poisoning, deactivation, and the need for efficient recovery and recycling are significant concerns at scale.
-
Reaction Control: Reductive aminations can be exothermic. Managing heat removal is critical in large reactors to prevent runaway reactions and ensure safety.
-
Impurity Profile: Side reactions, such as aldol (B89426) condensation of the starting aldehyde, can occur, leading to a complex impurity profile that complicates purification.[5]
Q3: How do I choose the right reducing agent for my scaled-up process?
A3: The choice depends on factors like cost, safety, selectivity, and the specific process (batch vs. continuous).
-
Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C): This is often the most atom-economical and cost-effective method for large-scale production. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas.
-
Hydride Reagents (e.g., Sodium Borohydride (B1222165), Sodium Triacetoxyborohydride): While common in lab-scale synthesis, their cost can be prohibitive for large-scale manufacturing.[6] Sodium borohydride can also reduce the starting aldehyde if not used carefully.[6] Sodium triacetoxyborohydride (B8407120) offers higher selectivity for the imine but is more expensive.[6][7]
-
Formic Acid/Ammonium Formate (B1220265) (Leuckart Reaction): These are inexpensive reagents but the reaction typically requires high temperatures (120-185°C), which can lead to byproducts and requires significant energy input.[2][4] The primary product is often the N-formyl derivative, which requires a subsequent hydrolysis step.[8][9]
Q4: What purification strategies are effective for this compound at an industrial scale?
A4: Large-scale purification typically relies on physical property differences.
-
Distillation: As a relatively volatile amine, fractional distillation under reduced pressure is the most common and cost-effective method for purification.
-
Acid-Base Extraction: This can be used to separate the basic amine product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous acid to extract the amine salt into the aqueous phase. The aqueous phase is then basified, and the free amine is re-extracted into an organic solvent.
-
Crystallization: The amine can be converted to a crystalline salt (e.g., hydrochloride), which can be purified by recrystallization and then converted back to the free base.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting & Optimization Steps |
| Inefficient Imine Formation | The formation of the imine intermediate is an equilibrium-driven process involving the elimination of water.[10] On a large scale, ensure efficient water removal. This can be achieved using a Dean-Stark apparatus during imine formation or by passing the reaction mixture through a bed of dehydrating agent like molecular sieves. |
| Reduction of Starting Aldehyde | If using a non-selective reducing agent like sodium borohydride, it can reduce the 2,3-dimethylbutanal starting material.[6] Consider a two-step process where the imine is formed first, and the reducing agent is added subsequently. Alternatively, switch to a more selective reducing agent like sodium triacetoxyborohydride or catalytic hydrogenation.[6] |
| Incomplete Reaction (Leuckart) | The Leuckart reaction is temperature-dependent.[4] Ensure the reaction temperature is maintained, typically above 160°C. Also, ensure a sufficient excess of ammonium formate or formamide (B127407) is used. |
| Loss during Workup | This compound has some water solubility. During aqueous washes, minimize the volume of water used and consider back-extracting the aqueous layers with a fresh portion of the organic solvent to recover the dissolved product. |
Issue 2: High Levels of Secondary/Tertiary Amine Impurities
| Potential Cause | Troubleshooting & Optimization Steps |
| Over-alkylation | The primary amine product is nucleophilic and can react with the starting aldehyde and imine intermediate.[2] Use a significant excess of the ammonia source (e.g., anhydrous ammonia, ammonium acetate) to favor the formation of the primary amine. For gas-liquid reactions with ammonia, ensure efficient gas dispersion and high partial pressure to maintain a high concentration of ammonia in the liquid phase.[11] |
| Slow Product Removal | In a continuous process, if the product has a long residence time in the reactor, the chances of over-alkylation increase. Optimize the flow rate to minimize residence time while ensuring complete conversion of the starting material. |
| High Reaction Temperature | Higher temperatures can sometimes favor the formation of more substituted amines. If possible, explore lowering the reaction temperature, which may require a more active catalyst or a longer reaction time. |
Issue 3: Formation of N-Formyl Byproduct
| Potential Cause | Troubleshooting & Optimization Steps |
| Leuckart Reaction Conditions | The Leuckart reaction inherently produces the N-formyl derivative of the amine as the primary product.[8][9] This is not a side reaction but the main reaction pathway. |
| Hydrolysis Step | To obtain the free amine, a subsequent hydrolysis step is necessary. This is typically achieved by heating the N-formyl product with a strong acid (e.g., HCl) or base (e.g., NaOH). Ensure the hydrolysis goes to completion by monitoring the reaction (e.g., by GC or LC-MS). |
Quantitative Data Summary
The following table presents typical reaction conditions for the synthesis of primary amines from aldehydes via reductive amination, which can be adapted for the production of this compound. Note that optimal conditions will need to be determined experimentally for the specific scale and equipment used.
| Parameter | Catalytic Hydrogenation | Leuckart Reaction |
| Starting Material | 2,3-Dimethylbutanal | 2,3-Dimethylbutanal |
| Nitrogen Source | Anhydrous Ammonia (NH₃) | Ammonium Formate or Formamide |
| Catalyst/Reagent | Raney Nickel or Pd/C | Formic Acid (in situ) |
| Typical Temperature | 80 - 150 °C | 160 - 185 °C[2] |
| Typical Pressure | 10 - 100 bar H₂ | Atmospheric (reflux) |
| Solvent | Methanol (B129727), Ethanol, or THF | Neat (no solvent) or excess formamide |
| Key Byproducts | Secondary/Tertiary Amines | N-formyl-2,3-dimethylbutan-1-amine, Secondary/Tertiary Amines[2] |
| Post-Reaction Step | Catalyst Filtration | Acid or Base Hydrolysis[8][9] |
| Typical Yield Range | 70 - 95% | 60 - 85% (after hydrolysis) |
Experimental Protocols
Representative Protocol for Scaled-Up Reductive Amination via Catalytic Hydrogenation
Warning: This procedure should only be carried out by trained personnel in a facility equipped to handle high-pressure hydrogenation.
-
Reactor Preparation: Charge a high-pressure autoclave reactor with 2,3-dimethylbutanal (1.0 eq) and a suitable solvent such as methanol (approx. 2-3 L per mole of aldehyde).
-
Catalyst Addition: Add a slurry of water-wet Raney Nickel catalyst (typically 5-10% by weight of the aldehyde) to the reactor under an inert atmosphere (e.g., Nitrogen).
-
Ammonia Addition: Cool the reactor to 0-10°C and charge with liquid anhydrous ammonia (2.0 - 5.0 eq).
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the target temperature (e.g., 100-120°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude this compound can be purified by fractional vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for scaling up this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. erowid.org [erowid.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
safe handling and disposal procedures for 2,3-Dimethylbutan-1-amine
This technical support center provides guidance on the safe handling and disposal of 2,3-Dimethylbutan-1-amine for researchers, scientists, and drug development professionals. The following information is compiled from safety data sheets of structurally similar compounds and general best practices for handling aliphatic amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an organic compound classified as a primary amine.[1] Based on data for similar aliphatic amines, the primary hazards are likely to include:
-
Flammability: Similar amines are classified as flammable liquids.[2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][5]
-
Corrosivity: Amines can be corrosive and may cause severe skin burns and eye damage.[3][4][6][7]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2] Inhalation may cause respiratory irritation.[3][7][8]
Q2: What are the key physical and chemical properties of this compound?
Specific experimental data for this compound is limited. The following table summarizes computed data and properties of similar amines.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅N | [1] |
| Molecular Weight | 101.19 g/mol | [1][4][9][10] |
| Appearance | Likely a colorless liquid | [10] |
| Odor | Characteristic amine-like odor | [10] |
| Boiling Point | Data not available; similar amines have boiling points around 104°C | [10] |
| Solubility | Likely to have some solubility in water due to the polar amine group and ability to form hydrogen bonds.[6][10] The branched alkyl chain may limit high solubility.[10] | [6][10] |
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is mandatory to prevent exposure.[11][12][13] The following should be worn at all times:
-
Eye Protection: Chemical splash goggles or a face shield compliant with ANSI Z87.1 standards.[14]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[14]
-
Body Protection: A long-sleeved laboratory coat.[14][15] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[14]
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood to prevent inhalation.[14] If a fume hood is not available or for larger scale operations, a NIOSH-approved respirator with appropriate cartridges for organic vapors/amines may be necessary.[11][13][15]
Troubleshooting Guides
Scenario 1: I've spilled a small amount of this compound on my lab bench.
-
Immediate Action: Alert others in the immediate area.[16][17]
-
Assessment: If the spill is small (less than 100 mL) and you are trained and equipped to handle it, proceed with cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.[17]
-
Cleanup Procedure:
-
Ensure proper ventilation.[16]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[2][16]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[2][3][16]
-
Clean the spill area with soap and water.[16]
-
Dispose of all contaminated materials (gloves, absorbent pads, etc.) as hazardous waste.[14][16]
-
Scenario 2: I've accidentally gotten some this compound on my skin.
-
Immediate Action: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[12][18]
-
Remove Contaminated Clothing: While flushing, remove any clothing that has come into contact with the chemical.[12][18]
-
Seek Medical Attention: After flushing, seek immediate medical attention.[2][12] Provide the medical personnel with the chemical name and any available safety information.
-
Reporting: Report the incident to your supervisor and follow your institution's established procedures for chemical exposures.
Scenario 3: The compound has a strong, unpleasant odor that is noticeable in the lab.
-
Check for Spills: A noticeable odor may indicate a small, undiscovered spill. Carefully inspect your work area, including benchtops, fume hoods, and flooring.
-
Verify Container Integrity: Ensure that the container is tightly sealed.[11][12]
-
Assess Ventilation: Confirm that your chemical fume hood is functioning correctly.
-
Review Handling Procedures: Ensure that all handling of the compound is being performed deep within the fume hood to prevent vapor escape.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing
-
Preparation: Before handling, ensure you have read and understood the available safety information for this compound and similar compounds.[12] Have a spill kit and emergency contact information readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the FAQ section.[13][14]
-
Ventilation: Conduct all work in a certified chemical fume hood.[14]
-
Dispensing:
-
Storage: After dispensing, tightly seal the container.[11][12] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][11][12] Store away from incompatible materials such as strong oxidizing agents and acids.[2][3][11]
Protocol 2: Disposal of Waste
-
Waste Collection:
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[14]
-
Contaminated Materials: Any materials that have come into contact with the amine, such as gloves, absorbent pads, and pipette tips, must be collected in a designated hazardous waste container.[14]
-
Solutions: Collect aqueous and organic solutions containing the amine in separate, appropriate hazardous waste containers.[14] Do not mix with incompatible waste streams.[13]
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visualizations
Caption: Decision workflow for responding to a chemical spill.
References
- 1. This compound | C6H15N | CID 19822625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,3-Dimethylbutan-2-amine | C6H15N | CID 207363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. CAS 2419-59-2: N,3-dimethylbutan-1-amine hydrochloride [cymitquimica.com]
- 7. 3,3-Dimethylbutan-1-amine hydrochloride | C6H16ClN | CID 42944931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 2,2-Dimethylbutan-1-amine | C6H15N | CID 642325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 16. ut.edu [ut.edu]
- 17. Hazardous Chemical Releases and Spills - Emergency Procedures - Montana Tech - Montana's Premier STEM University [mtech.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
Validation & Comparative
Comparative Guide to Analytical Techniques for Purity Assessment of 2,3-Dimethylbutan-1-amine
For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a cornerstone of quality control and reliable research. This guide provides an objective comparison of key analytical techniques for assessing the purity of 2,3-Dimethylbutan-1-amine, a primary aliphatic amine. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS) are compared, with supporting data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Key Analytical Methods
The selection of an analytical technique for purity assessment depends on various factors, including the specific information required (e.g., quantification of the main component, identification of unknown impurities), the expected concentration of impurities, and available instrumentation. Aliphatic amines can present analytical challenges due to their basicity and lack of strong UV chromophores.[1][2]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas. | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.[3] | Ionization of molecules and separation of ions based on their mass-to-charge ratio. |
| Information Provided | Quantitative purity, detection of volatile impurities. | Quantitative purity, detection of non-volatile impurities. | Absolute purity determination without a specific reference standard of the analyte, structural elucidation.[4][5] | Molecular weight and structural information of impurities.[6][7] |
| Advantages | High resolution for volatile compounds, robust and reliable quantification with Flame Ionization Detection (FID).[8] | Wide applicability, numerous stationary and mobile phase choices. | Primary analytical method, provides structural information, non-destructive, minimal sample preparation.[3][5] | High sensitivity and specificity, excellent for identifying unknown impurities, can be coupled with GC or HPLC.[6] |
| Limitations | Requires analyte to be volatile and thermally stable. Amines can show poor peak shape and adsorption on columns.[2][8] | This compound lacks a UV chromophore, requiring derivatization or specialized detectors (e.g., ELSD, CAD).[9] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap. | Primarily for identification, quantification can be complex and may require specific standards.[6] |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the analysis of aliphatic amines. The data is representative and may vary based on the specific instrument, method parameters, and sample matrix.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |
| GC-FID | 1-10 ng/mL | 3-30 ng/mL | >0.999 | < 5% |
| HPLC-FLD (with derivatization) | 0.1-1.0 nmol/L[10] | 0.3-3.0 nmol/L | >0.99[11] | < 3%[11] |
| qNMR | Analyte dependent, typically in the µg-mg range | Analyte dependent | Not applicable in the same sense as chromatography | < 2% |
| GC/LC-MS | pg to fg range | pg to ng range | >0.99 | < 10% |
Mandatory Visualization
Caption: A generalized experimental workflow for the purity assessment of a chemical substance.
Caption: Logical relationships for selecting an analytical technique based on the desired outcome.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for quantifying the main component and any volatile impurities. Due to the basic nature of amines, a specialized amine-specific column is recommended to ensure good peak shape and prevent adsorption.[2][8]
-
Instrument: Gas Chromatograph with FID.
-
Column: Agilent CP-Volamine or Carbowax® Amine (e.g., 30 m x 0.53 mm, 1.0 µm film thickness).[8][12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 20 cm/sec).[12]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (e.g., 50:1 ratio).
-
Liner: Deactivated liner (e.g., Restek Siltek®) is recommended.[8]
-
-
Detector (FID):
-
Temperature: 250°C.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or isopropanol) to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a reference standard and internal standard can be used for calibration.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Since this compound lacks a chromophore, pre-column derivatization with a fluorescent labeling agent like o-Phthalaldehyde (OPA) is necessary for sensitive detection.[1][11]
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B.
-
5-20 min: 10% to 80% B.
-
20-25 min: 80% B.
-
25-30 min: Return to 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detector (Fluorescence):
-
Excitation: 230 nm.
-
Emission: 450 nm.[11]
-
-
Sample Preparation (Derivatization):
-
Prepare an OPA reagent: Dissolve OPA in borate (B1201080) buffer (pH 10.2) and add a small amount of 3-mercaptopropionic acid.[1]
-
Prepare the sample solution (approx. 100 µg/mL in diluent).
-
In an autosampler vial, mix the sample solution with the OPA reagent.
-
Allow the reaction to proceed for a few minutes at room temperature before injection.[1]
-
-
Data Analysis: Purity is calculated using an external or internal standard method. A calibration curve is generated by analyzing a series of known concentration standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that determines purity by comparing the integral of an analyte signal to that of a certified internal standard.[3][5]
-
Instrument: NMR Spectrometer (400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, Methanol-d4).
-
Internal Standard: A certified standard with a simple spectrum and a known purity, containing a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.[13]
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg) into the same vial.[13]
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).[13]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[3][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is the gold standard for identifying volatile and semi-volatile impurities.[14][15]
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Orbitrap).[14]
-
Column and Conditions: Use the same GC conditions as described in the GC-FID protocol.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: 30-350 amu.
-
Scan Speed: Sufficient to obtain at least 10-15 scans across each chromatographic peak.[14]
-
-
Sample Preparation: Same as for GC-FID.
-
Data Analysis: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST, Wiley) for tentative identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions to confirm impurity structures.[6][14]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
Structural Elucidation of 2,3-Dimethylbutan-1-amine: A Comparative Analysis Using 1H and 13C NMR Spectroscopy
A definitive guide for researchers, this document provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dimethylbutan-1-amine. Through a combination of predicted spectral data and established chemical shift principles for aliphatic amines, we present a detailed structural elucidation. This guide serves as a valuable reference for scientists and professionals in drug development and chemical research.
Comparative Analysis of NMR Data
The structural assignment of this compound is achieved through the detailed analysis of its predicted 1H and 13C NMR spectra. The predicted chemical shifts are compared with typical values for similar chemical environments in aliphatic amines to confirm the assignments.
Proton (1H) NMR Spectroscopy
The predicted 1H NMR spectrum of this compound reveals five distinct signals, corresponding to the five unique proton environments in the molecule. The deshielding effect of the electron-withdrawing amino group is evident in the downfield shift of the protons on the carbon adjacent to the nitrogen (C1). The protons of the two methyl groups attached to the same carbon (C2) are diastereotopic and thus exhibit slightly different chemical shifts.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Typical Chemical Shift Range for Aliphatic Amines (ppm) |
| H1 (CH2-N) | 2.44 | Triplet | 2H | 2.2 - 2.9[1] |
| H2 (CH) | 1.51 | Multiplet | 1H | 1.0 - 2.0 |
| H3 (CH) | 1.75 | Multiplet | 1H | 1.0 - 2.0 |
| H4, H5 (2 x CH3) | 0.85 | Doublet | 6H | 0.8 - 1.2 |
| H6 (CH3) | 0.83 | Doublet | 3H | 0.8 - 1.2 |
| NH2 | Not Predicted | Broad Singlet | 2H | 0.5 - 5.0[1] |
Note: The signal for the amine protons (NH2) is often broad and its chemical shift is highly dependent on solvent and concentration; therefore, it is not always accurately predicted by software.
Carbon-13 (13C) NMR Spectroscopy
The predicted proton-decoupled 13C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in this compound. The carbon atom bonded to the nitrogen (C1) is significantly deshielded and appears at the lowest field.
| Carbon | Predicted Chemical Shift (ppm) | Typical Chemical Shift Range for Aliphatic Amines (ppm) |
| C1 (CH2-N) | 49.3 | 30 - 60[1] |
| C2 (CH) | 39.4 | 25 - 50 |
| C3 (CH) | 32.2 | 25 - 50 |
| C4 (CH3) | 19.9 | 10 - 25 |
| C5 (CH3) | 18.2 | 10 - 25 |
| C6 (CH3) | 15.0 | 10 - 25 |
Experimental Protocols
The following provides a general methodology for acquiring high-quality 1H and 13C NMR spectra for structural elucidation.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to a final concentration of approximately 0.05% (v/v). TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For 1H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
For 13C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the 13C isotope.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity (splitting pattern) of the signals in the 1H NMR spectrum to deduce the number of neighboring protons.
Structural Elucidation Workflow
The process of determining the structure of this compound from its NMR data follows a logical progression, as illustrated in the workflow diagram below.
References
Confirming the Molecular Weight of 2,3-Dimethylbutan-1-amine: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical first step in compound identification and characterization. This guide provides a comparative overview of mass spectrometry techniques for confirming the molecular weight of 2,3-Dimethylbutan-1-amine, complete with experimental data and detailed protocols.
Executive Summary
This compound, a primary alkylamine with the chemical formula C6H15N, has a theoretical molecular weight of 101.19 g/mol .[1][2] This guide outlines the use of two common mass spectrometry techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), for the confirmation of this molecular weight. While both methods are effective, they produce distinct spectral data due to different ionization mechanisms. EI is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information. In contrast, ESI is a "soft" ionization method that typically yields the protonated molecular ion with minimal fragmentation, making it ideal for straightforward molecular weight confirmation.
Data Presentation: Comparison of Expected Mass Spectrometry Results
The following table summarizes the expected mass-to-charge ratio (m/z) values for this compound using EI and ESI mass spectrometry.
| Ionization Technique | Expected Ion | m/z Value | Interpretation |
| Electron Ionization (EI) | [M]+• | 101 | Molecular Ion |
| [M-CH(CH3)2]+ | 58 | α-cleavage, loss of isopropyl radical | |
| [CH2NH2]+ | 30 | α-cleavage, loss of 2,3-dimethylpropyl radical | |
| Electrospray Ionization (ESI) | [M+H]+ | 102 | Protonated Molecular Ion |
Experimental Protocols
Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS)
This method is suitable for volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
GC Separation:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 20-200
-
Scan Rate: 2 scans/second
-
Expected Results: The mass spectrum will show a molecular ion peak ([M]+•) at m/z 101. Due to the nitrogen rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms.[3][4] The most prominent fragmentation pattern for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[4][5][6] For this compound, this will result in a significant peak at m/z 58 due to the loss of an isopropyl radical, and another characteristic peak at m/z 30.
Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
This technique is ideal for polar and non-volatile compounds, but can also be used for amines by analyzing them in their protonated form.
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a Mass Spectrometer (MS) with an ESI source.
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a solvent mixture of water and methanol (50:50) with 0.1% formic acid to facilitate protonation.
-
LC Separation (Optional, for complex mixtures):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300°C
-
Drying Gas Flow: 8 L/min
-
Mass Range: m/z 50-200
-
Expected Results: The ESI mass spectrum will predominantly show the protonated molecular ion ([M+H]+) at an m/z of 102. This soft ionization technique minimizes fragmentation, making it a straightforward method for confirming the molecular weight of the target compound.
Experimental Workflow
Caption: Experimental workflow for molecular weight confirmation.
Conclusion
Both Electron Ionization and Electrospray Ionization mass spectrometry are powerful techniques for confirming the molecular weight of this compound. EI-MS provides not only the molecular weight but also valuable structural information through its characteristic fragmentation patterns. ESI-MS, on the other hand, offers a simpler and more direct confirmation of the molecular weight through the observation of the protonated molecular ion. The choice between these methods will depend on the specific analytical needs of the researcher, with EI being more informative for structural elucidation and ESI for high-throughput screening and confirmation of known compounds.
References
- 1. This compound | C6H15N | CID 19822625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-butanamine, 2,3-dimethyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.15 [people.whitman.edu]
Vibrational Spectroscopy for Functional Group Analysis: A Comparative Guide to 2,3-Dimethylbutan-1-amine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vibrational spectroscopic signatures of 2,3-Dimethylbutan-1-amine and its structural isomers. Utilizing Infrared (IR) and Raman spectroscopy, this document offers a detailed analysis of the functional groups present in these primary amines, supported by experimental data and detailed methodologies.
Comparative Analysis of Vibrational Frequencies
The identification and characterization of primary amines are crucial in various research and development fields, including drug discovery and materials science. Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful, non-destructive tool for elucidating molecular structures by probing the vibrational modes of chemical bonds.
Primary aliphatic amines exhibit several characteristic vibrational bands that are instrumental for their identification.[1][2] These include:
-
N-H Stretching: Primary amines typically show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. Secondary amines, in contrast, display only a single N-H stretching band, while tertiary amines show none.[1][2]
-
N-H Bending (Scissoring): A moderate to strong absorption band is typically observed in the 1650-1580 cm⁻¹ range, arising from the scissoring motion of the -NH₂ group.[2]
-
N-H Wagging: A broad and strong band can be found in the 910-665 cm⁻¹ region, attributed to the out-of-plane wagging of the N-H bonds.[2]
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines generally appears in the 1250-1020 cm⁻¹ range.[2]
| Functional Group | Vibrational Mode | 2-amino-3,3-dimethylbutane (B147666) (Raman)¹ | 1,3-dimethylbutylamine (IR/Raman)² | General Range for Primary Aliphatic Amines (IR) |
| -NH₂ | Asymmetric Stretch | Expected in the higher frequency range | Expected in the higher frequency range | 3400-3300 cm⁻¹ |
| Symmetric Stretch | Expected in the lower frequency range | Expected in the lower frequency range | 3330-3250 cm⁻¹ | |
| Scissoring (Bend) | Not explicitly assigned | Not explicitly assigned | 1650-1580 cm⁻¹ | |
| Wagging (Out-of-plane bend) | Not explicitly assigned | Not explicitly assigned | 910-665 cm⁻¹ (broad) | |
| C-N | Stretch | Not explicitly assigned | Not explicitly assigned | 1250-1020 cm⁻¹ |
| C-H | Stretch (sp³) | ~2960-2870 cm⁻¹ | ~2960-2870 cm⁻¹ | ~2960-2850 cm⁻¹ |
| Bend (CH₃, CH₂) | ~1470-1365 cm⁻¹ | ~1470-1365 cm⁻¹ | ~1470-1365 cm⁻¹ |
¹ Data inferred from the Raman spectrum of the structural isomer 2-amino-3,3-dimethylbutane. ² General expected ranges based on the known spectra of C6H15N isomers.
Experimental Protocols
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a convenient technique for obtaining the infrared spectrum of liquid samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are properly aligned and purged.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Sample Application: Place a small drop of the neat liquid amine sample directly onto the surface of the ATR crystal (e.g., diamond or germanium). Ensure the crystal is fully covered.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Perform a baseline correction if necessary.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations.
Methodology:
-
Instrument Preparation: Turn on the Raman spectrometer and allow the laser to stabilize. Select the appropriate laser excitation wavelength.
-
Sample Preparation: Place a small amount of the liquid amine sample in a glass capillary tube or on a microscope slide.
-
Sample Focusing: Position the sample under the microscope objective and focus the laser beam onto the sample.
-
Spectrum Acquisition: Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to obtain a good quality spectrum while avoiding sample degradation.
-
Data Processing: The collected Raman scattering is processed to generate the Raman spectrum. Cosmic ray removal and baseline correction may be necessary.
Visualizing the Analysis Workflow and Molecular Vibrations
To better illustrate the process of functional group analysis and the relationship between molecular structure and vibrational modes, the following diagrams are provided.
Caption: Workflow for functional group analysis using IR and Raman spectroscopy.
Caption: Key vibrational modes for the functional groups in this compound.
References
A Comparative Analysis of 2,3-Dimethylbutan-1-amine and Other Branched Primary Amines for Research and Development
An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties, spectral characteristics, and reactivity of 2,3-Dimethylbutan-1-amine in comparison to other C6 branched primary amines.
This guide provides a comprehensive comparative study of this compound alongside other branched primary amines with the same molecular formula (C6H15N), such as 3,3-Dimethylbutan-1-amine, 2-Methylpentan-1-amine, and the linear hexan-1-amine. This objective analysis, supported by experimental data, aims to inform the selection of appropriate amines for various applications in organic synthesis and drug discovery.
Physicochemical Properties: A Tale of Steric Hindrance
The degree of branching in aliphatic amines significantly influences their physical properties, primarily due to variations in steric hindrance and intermolecular forces. The following table summarizes key physicochemical data for this compound and its isomers.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| This compound | 101.19 | Not available | Not available | |
| 3,3-Dimethylbutan-1-amine | 101.19 | 104.00[1] | Not available | |
| 2-Methylpentan-1-amine | 101.19 | Not available | Not available | |
| Hexan-1-amine | 101.19 | 131-132[2] | 10.64[3] |
The linear hexan-1-amine exhibits the highest boiling point due to its larger surface area, which allows for stronger intermolecular van der Waals interactions. In contrast, the branched isomers are expected to have lower boiling points. The basicity of amines, indicated by the pKa of their conjugate acids, is influenced by the electronic and steric environment of the nitrogen atom. While alkyl groups are electron-donating and tend to increase basicity, steric hindrance around the nitrogen can impede its ability to accept a proton, thereby decreasing basicity.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques such as NMR and FTIR are crucial for the identification and characterization of these isomeric amines.
Infrared (IR) Spectroscopy
Primary amines are characterized by specific vibrational modes in their IR spectra. Key absorptions include:
-
N-H Stretch: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[4]
-
N-H Bend (Scissoring): A moderate to strong absorption is usually observed between 1580 and 1650 cm⁻¹.[5]
-
C-N Stretch: The C-N stretching vibration for aliphatic amines appears in the 1000-1250 cm⁻¹ region.[6]
While a specific spectrum for this compound is not provided, its IR spectrum is expected to exhibit these characteristic peaks, with the exact wavenumbers being influenced by the specific substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Synthesis and Reactivity: The Role of Steric Hindrance in Chemical Transformations
The steric bulk of branched primary amines plays a critical role in their synthesis and subsequent reactivity in chemical reactions.
General Synthesis of Branched Primary Amines
A common and versatile method for the synthesis of primary amines is the reductive amination of aldehydes or ketones.[9][10] This one-pot reaction involves the formation of an imine intermediate from the carbonyl compound and ammonia, followed by its reduction to the corresponding amine.
Below is a general workflow for the synthesis of a branched primary amine via reductive amination.
Figure 1. General workflow for the synthesis of branched primary amines via reductive amination.
Experimental Protocol: Reductive Amination of 2,3-Dimethylbutanal (B3049577)
This protocol describes a general procedure for the synthesis of this compound from 2,3-dimethylbutanal, adapted from established reductive amination methodologies.[10][11]
Materials:
-
2,3-Dimethylbutanal
-
Ammonia (e.g., as ammonium (B1175870) chloride)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Dissolve 2,3-dimethylbutanal (1.0 eq) and ammonium chloride (1.5 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of a dilute HCl solution.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the addition of water.
-
Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation.
Reactivity in Acylation Reactions
The steric hindrance provided by the branched alkyl chains in amines like this compound can significantly impact their reactivity. In reactions such as acylation, the bulky substituents around the nitrogen atom can hinder the approach of the acylating agent, leading to slower reaction rates compared to less hindered primary amines like hexan-1-amine.
The following diagram illustrates the logical considerations for amine reactivity in acylation.
Figure 2. Factors influencing the acylation reactivity of primary amines.
Potential Applications in Drug Development
While specific biological activities for this compound are not well-documented, branched alkylamines, in general, are important structural motifs in medicinal chemistry. The introduction of sterically hindered amine moieties can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, they can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles.
A hypothetical signaling pathway where a drug candidate containing a branched primary amine might act as an inhibitor is depicted below.
Figure 3. Hypothetical inhibition of a kinase signaling pathway by a drug containing a branched primary amine.
Conclusion
This compound and its isomers represent a class of compounds where subtle changes in molecular architecture lead to significant differences in physical and chemical properties. The increased steric hindrance in more branched amines generally leads to lower boiling points and can modulate their reactivity in synthetic transformations. While specific experimental data for this compound is limited, understanding the general trends within this class of compounds allows researchers to make informed decisions in the design and synthesis of new chemical entities for applications in drug discovery and materials science. Further experimental investigation into the properties and reactivity of this compound is warranted to fully elucidate its potential.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 2-AMINO-3,3-DIMETHYLBUTANE(3850-30-4) 1H NMR spectrum [chemicalbook.com]
- 8. 2-AMINO-3,3-DIMETHYLBUTANE(3850-30-4) 13C NMR [m.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
A Comparative Guide to the Reactivity of 2,3-Dimethylbutan-1-amine and Neohexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two structurally isomeric primary amines: 2,3-Dimethylbutan-1-amine and neohexylamine (3,3-dimethylbutan-1-amine). Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, particularly in the development of novel pharmaceutical agents where steric and electronic effects can significantly influence reaction outcomes and biological activity.
Structural and Physicochemical Comparison
This compound and neohexylamine share the same molecular formula, C₆H₁₅N, but differ in the substitution pattern of their butyl chains. This structural variance leads to distinct steric environments around the primary amine group, which in turn governs their reactivity.
Neohexylamine features a quaternary carbon (a neopentyl group) at the 3-position, creating significant steric bulk two carbons away from the amine. In contrast, This compound has two adjacent secondary carbons, resulting in branching closer to the amine functional group.
Below is a diagram illustrating the structural differences between the two amines.
Caption: Structural formulas of this compound and Neohexylamine.
| Property | This compound | Neohexylamine (3,3-Dimethylbutan-1-amine) |
| Molecular Formula | C₆H₁₅N | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol | 101.19 g/mol |
| Boiling Point | ~114-116 °C (estimated) | 114-116 °C[1] |
| Predicted pKa | ~10.7 | ~10.75[1] |
| Structure | Branched at C2 and C3 | Branched at C3 (neopentyl group) |
Reactivity Analysis: Basicity and Nucleophilicity
The reactivity of amines is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom, influencing both their basicity (proton acceptance) and nucleophilicity (attack on an electrophilic carbon).
Basicity: In the gas phase, the basicity of amines generally increases with the number of electron-donating alkyl groups.[2] However, in solution, steric hindrance can affect the solvation of the protonated amine, influencing its stability and thus the amine's basicity.[2][3][4][5] For this compound and neohexylamine, the inductive effect of the alkyl groups is similar. The subtle differences in steric hindrance are less likely to cause a significant divergence in their pKa values, which are predicted to be very close.
Nucleophilicity: Nucleophilicity is more sensitive to steric hindrance than basicity.[3] The bulky alkyl groups in both amines shield the nitrogen atom, impeding its approach to an electrophilic center.
-
This compound: The branching at the C2 and C3 positions creates a moderately hindered environment around the amine.
-
Neohexylamine: The neopentyl group, with its quaternary carbon, presents a more significant steric barrier, even though it is one carbon further from the nitrogen atom. This is because the t-butyl group restricts conformational flexibility that could otherwise reduce steric clash.
Therefore, it is anticipated that This compound will be a more effective nucleophile than neohexylamine in reactions sensitive to steric effects, such as Sₙ2 reactions.
Performance in Key Organic Reactions
Nucleophilic Substitution
In Sₙ2 reactions, the nucleophilic amine attacks an electrophilic carbon, displacing a leaving group. The rate of this reaction is highly dependent on the steric accessibility of the electrophile and the nucleophilicity of the amine.
Given the greater steric hindrance of neohexylamine, it is expected to react slower in Sₙ2 reactions compared to this compound. For a typical reaction with a primary alkyl halide, one would anticipate a higher yield and/or a shorter reaction time for this compound.
Experimental Protocol: N-Alkylation of a Primary Amine (General Procedure)
This protocol can be adapted for both this compound and neohexylamine.
Materials:
-
Primary amine (this compound or neohexylamine) (1.0 eq)
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add the primary amine.
-
Add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding secondary amine.
The following diagram illustrates the general workflow for this nucleophilic substitution reaction.
Caption: General workflow for the N-alkylation of primary amines.
N-Acylation
N-acylation is the reaction of an amine with an acylating agent (e.g., acyl chloride or acid anhydride) to form an amide. This reaction is also sensitive to the nucleophilicity and steric hindrance of the amine.
Due to its slightly higher nucleophilicity and lower steric bulk, This compound is expected to undergo acylation more readily than neohexylamine . This would likely translate to faster reaction rates and potentially higher yields under identical conditions.
Experimental Protocol: N-Acylation of a Primary Amine (General Procedure)
This protocol can be adapted for both this compound and neohexylamine.
Materials:
-
Primary amine (this compound or neohexylamine) (1.0 eq)
-
Acylating agent (e.g., acetyl chloride) (1.1 eq)
-
Triethylamine (B128534) (Et₃N) or pyridine (B92270) (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve the primary amine and triethylamine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the corresponding amide.
The logical relationship for selecting an amine based on desired acylation reactivity is depicted below.
Caption: Logical diagram for amine selection in N-acylation reactions.
Conclusion
References
A Comparative Guide to the Determination of Enantiomeric Purity of Chiral 2,3-Dimethylbutan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical step in the development and quality control of chiral molecules. For derivatives of 2,3-dimethylbutan-1-amine, a chiral primary amine, accurate assessment of enantiomeric excess (ee) is essential for understanding their pharmacological and toxicological profiles. This guide provides an objective comparison of three primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound derivatives depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the specific properties of the analyte. The following tables summarize the key performance characteristics of each technique.
Qualitative Comparison
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Differential partitioning of volatile enantiomeric derivatives between a chiral stationary phase and a carrier gas. | Formation of diastereomeric complexes with a chiral derivatizing agent (CDA) or chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[1] |
| Sample Throughput | Moderate (typically 10-30 minutes per sample). | High (typically 5-20 minutes per sample). | Low to Moderate (sample preparation can be time-consuming, but analysis is rapid). |
| Sensitivity | High (UV, FLD, MS detection). | Very High (FID, MS detection). | Low to Moderate. |
| Resolution | Excellent, especially with modern CSPs. | Excellent, particularly for volatile compounds. | Moderate, dependent on the choice of CDA/CSA and magnetic field strength. |
| Development Effort | Moderate, requires screening of columns and mobile phases. | Moderate, requires optimization of temperature programs and derivatization. | Moderate, requires selection of an appropriate CDA/CSA and optimization of conditions. |
| Non-destructive | Yes (analytes can be collected post-column). | No (sample is consumed). | Yes (sample can be recovered). |
Quantitative Comparison
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.1-1 ng/mL | 1-5 mg/mL |
| Limit of Quantitation (LOQ) | 5-50 ng/mL | 0.5-5 ng/mL | 5-20 mg/mL |
| Precision (RSD) | < 2% | < 3% | < 5% |
| Accuracy | High | High | Moderate to High |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 1-2 orders of magnitude |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for derivatives of this compound and may require optimization for specific molecules.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. For primary amines like this compound derivatives, derivatization is often employed to introduce a chromophore for UV detection and to enhance chiral recognition on the stationary phase. Alternatively, direct separation on specific chiral stationary phases is also possible.
Protocol: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
-
Derivatization:
-
Dissolve approximately 1 mg of the this compound derivative in 0.5 mL of acetone.
-
Add 1 mL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.[2][3]
-
Add 0.1 mL of 1 M sodium bicarbonate.
-
Heat the mixture at 40°C for 1 hour.
-
Cool to room temperature and neutralize with 0.1 mL of 2 M HCl.
-
Dilute the sample with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 340 nm.[2]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two diastereomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
-
Chiral Gas Chromatography (GC)
Chiral GC is an excellent technique for the separation of volatile and thermally stable enantiomers. For primary amines, derivatization is necessary to improve volatility and chromatographic performance.
Protocol: Chiral GC with Trifluoroacetyl Derivatization
-
Derivatization:
-
Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one based on a cyclodextrin (B1172386) derivative (e.g., Chiraldex G-TA, 30 m x 0.25 mm i.d., 0.12 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 150°C at 5°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
-
Chiral NMR Spectroscopy
NMR spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) allows for the determination of enantiomeric purity by observing the distinct signals of the resulting diastereomeric species. Mosher's acid is a common CDA for primary amines.[1]
Protocol: NMR Analysis using Mosher's Acid Chloride
-
Derivatization:
-
Dissolve approximately 5 mg of the this compound derivative in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Add a small amount of a non-chiral base, such as pyridine (B92270) (approximately 5 µL).
-
Add a slight molar excess (1.1 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl or Mosher's acid chloride).
-
Mix the contents of the NMR tube thoroughly. The reaction is typically rapid at room temperature.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. It is also beneficial to acquire a ¹⁹F NMR spectrum, as the trifluoromethyl group provides a sensitive probe.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or the CF₃ group in the ¹⁹F NMR spectrum) in the two diastereomers.
-
Integrate the two signals to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original amine.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for each of the described techniques.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for Chiral NMR Analysis.
Conclusion
The determination of the enantiomeric purity of this compound derivatives can be effectively achieved using chiral HPLC, GC, or NMR spectroscopy.
-
Chiral GC often provides the highest sensitivity and resolution, making it ideal for trace analysis and quality control where high sample throughput is required.
-
Chiral HPLC is a versatile and robust technique applicable to a wide range of derivatives, with the advantage of being non-destructive. The use of derivatizing agents like Marfey's reagent allows for analysis on standard achiral columns.
-
Chiral NMR offers a convenient and rapid method for determining enantiomeric ratios without the need for chromatographic separation, although it is generally less sensitive than chromatographic techniques.
The choice of the optimal method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the properties of the particular this compound derivative being studied. For routine and high-throughput analysis, chiral GC and HPLC are generally preferred, while chiral NMR is a valuable tool for structural confirmation and for situations where chromatographic method development is not feasible.
References
Comparative Analysis of the Biological Efficacy of 2,3-Dimethylbutan-1-amine Derivatives: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of derivatives of 2,3-Dimethylbutan-1-amine. Due to a lack of publicly available, directly comparable studies on a series of this compound derivatives, this document will focus on the available information for the parent compound and its known derivatives, alongside established methodologies for evaluating the biological efficacy of such compounds. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this chemical scaffold.
Introduction to this compound and its Derivatives
This compound is a primary alkylamine with a branched hydrocarbon chain. Its derivatives can be synthesized through modifications of the amine group (e.g., N-alkylation, N-acylation) or through alterations to the butyl backbone. These structural modifications can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting compounds. While extensive comparative studies on a homologous series of these derivatives are not readily found in the literature, we can infer potential areas of biological investigation based on the activities of structurally related amines.
Data Presentation
A comprehensive search of scientific literature and chemical databases did not yield a study presenting a direct comparative analysis of the biological efficacy of a series of this compound derivatives with quantitative data such as IC50 or EC50 values. The following table summarizes the basic chemical information for this compound and one of its simple derivatives, as sourced from public databases.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C6H15N | 101.19 | |
| N-ethyl-2,3-dimethylbutan-1-amine | C8H19N | 129.24 |
Experimental Protocols
To facilitate future research in this area, we outline general experimental protocols commonly employed to assess the biological efficacy of novel chemical entities, including amine derivatives. These protocols can be adapted to compare the performance of a series of this compound derivatives against various biological targets.
General Workflow for Biological Efficacy Screening
The following diagram illustrates a typical workflow for the initial biological evaluation of a library of compounds.
Caption: A generalized workflow for the initial in vitro screening and evaluation of a chemical library.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration at which a compound exhibits cytotoxic effects on cultured cells.
-
Method (MTT Assay):
-
Plate cells (e.g., a relevant cancer cell line or a normal cell line for toxicity profiling) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of the this compound derivatives and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Enzyme Inhibition Assays
-
Objective: To assess the ability of the compounds to inhibit the activity of a specific enzyme.
-
Method (Example: Kinase Inhibition Assay):
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the this compound derivatives at various concentrations.
-
Incubate the reaction mixture for a defined period at an optimal temperature.
-
Stop the reaction and quantify the amount of product formed or the remaining substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
-
Receptor Binding Assays
-
Objective: To measure the affinity of the compounds for a specific receptor.
-
Method (Radioligand Binding Assay):
-
Prepare cell membranes or purified receptors that express the target receptor.
-
Incubate the membranes/receptors with a radiolabeled ligand that is known to bind to the receptor.
-
In parallel, incubate the membranes/receptors with the radiolabeled ligand and a range of concentrations of the unlabeled this compound derivatives.
-
After incubation, separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantify the amount of bound radioactivity.
-
The ability of the test compounds to displace the radioligand is used to determine their binding affinity (Ki).
-
Potential Signaling Pathways for Investigation
Given the structural simplicity of this compound, its derivatives could potentially interact with a variety of biological targets. The following diagram depicts a hypothetical signaling pathway that could be modulated by a bioactive amine derivative, leading to a cellular response. The specific components of this pathway would need to be identified through target identification studies.
Caption: A conceptual diagram of a signaling pathway that could be influenced by an external ligand.
Conclusion
While a direct comparative analysis of the biological efficacy of this compound derivatives is not currently available in the public domain, this guide provides a framework for initiating such research. The outlined experimental protocols for assessing cytotoxicity, enzyme inhibition, and receptor binding are standard starting points for characterizing the biological activity of novel compounds. Researchers are encouraged to synthesize a focused library of this compound analogs and employ these or similar assays to generate the data necessary for a comprehensive structure-activity relationship study. Such an investigation would be a valuable contribution to the field and could uncover novel therapeutic agents.
Evaluating the Catalytic Efficiency of Chiral Amine-Based Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Chiral amines, in particular, are prevalent structural motifs in a vast number of pharmaceuticals.[1] The efficiency of synthesizing these chiral amines often relies on the catalytic performance of chiral ligands. This guide provides a comparative overview of the catalytic efficiency of chiral amine-based ligands in asymmetric synthesis, supported by experimental data and detailed protocols to aid researchers in ligand selection and experimental design.
Performance Comparison of Chiral Ligands in Asymmetric Reactions
The selection of an appropriate chiral ligand is critical for achieving high enantioselectivity and yield in asymmetric catalysis. The following table summarizes the performance of various chiral ligands in the asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction.
| Ligand/Catalyst System | Substrate (Aldehyde) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cu(II) / Ligand I (cis-imidazolidin-4-one derivative) | Benzaldehyde | 95 | 97 (S) | [2] |
| Cu(II) / Ligand II (trans-imidazolidin-4-one derivative) | Benzaldehyde | 92 | 96 (R) | [2] |
| Cu(II) / Cubane-based Schiff Base Ligand | Benzaldehyde | Modest | 39 | [3] |
Note: The specific performance of a ligand is highly dependent on the reaction conditions, including the metal salt, solvent, temperature, and substrate.[2][4]
Experimental Protocols
Reproducibility is a key aspect of scientific research. The following are representative experimental protocols for the asymmetric reactions cited in this guide.
General Procedure for Asymmetric Henry Reaction Catalyzed by Cu(II)/Imidazolidin-4-one (B167674) Ligands
This protocol is adapted from studies on imidazolidin-4-one-based chiral ligands.[2]
Materials:
-
Cu(OAc)₂·H₂O
-
Chiral imidazolidin-4-one ligand (e.g., Ligand I or II)
-
Aldehyde (e.g., Benzaldehyde)
-
Solvent (e.g., Isopropanol)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
In a reaction vessel, the chiral ligand (0.02 mmol) and Cu(OAc)₂·H₂O (0.02 mmol) are dissolved in isopropanol (B130326) (1 mL).
-
The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The aldehyde (0.5 mmol) and nitromethane (1.5 mmol) are added to the solution.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C).
-
DIPEA (0.02 mmol) is added to initiate the reaction.
-
The reaction is stirred for a specified time (e.g., 24 hours) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques (e.g., column chromatography).
-
The yield is determined, and the enantiomeric excess is measured by chiral High-Performance Liquid Chromatography (HPLC).[2][4]
Visualizing the Workflow
A systematic approach is crucial for the evaluation of catalytic efficiency. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for evaluating the catalytic efficiency of chiral ligands.
Concluding Remarks
The development of efficient and highly selective chiral ligands is an ongoing endeavor in the field of asymmetric catalysis. While this guide provides a snapshot of the performance of selected chiral amine-based ligands, it is important to note that the optimal ligand is often reaction- and substrate-specific. A systematic evaluation, as outlined in the workflow above, is essential for identifying the most effective catalyst for a particular transformation. The continued exploration of novel ligand scaffolds, such as those derived from readily available chiral precursors, will undoubtedly lead to further advancements in the synthesis of enantiomerically pure pharmaceuticals and other valuable chiral compounds.[5]
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 2,3-Dimethylbutan-1-amine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the quantitative analysis of 2,3-Dimethylbutan-1-amine. Cross-validation of analytical methods is a critical step in drug development and research to ensure data integrity, reliability, and interchangeability between different analytical techniques.[1][2][3] This document outlines detailed experimental protocols, presents a comparative summary of method performance based on a hypothetical cross-validation study, and visualizes the analytical workflows.
Comparative Performance of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on factors such as required sensitivity, sample matrix, and throughput. While GC-MS offers high sensitivity and specificity, HPLC-UV, often requiring derivatization for compounds lacking a strong chromophore, can be a viable alternative.[4] A cross-validation study is essential to establish the equivalence of the two methods before they can be used interchangeably.[2][5]
The following table summarizes representative performance data from a hypothetical cross-validation study for the quantification of this compound using GC-MS and HPLC-UV.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) |
| Linearity (r²) | > 0.997 | > 0.995 |
| Accuracy (% Recovery) | 94-106% | 91-109% |
| Precision (% RSD) | < 12% | < 15% |
| Limit of Detection (LOD) | 0.5 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 15 ng/mL |
| Sample Throughput | Moderate | High |
| Derivatization Required | No (but can improve peak shape) | Yes |
Experimental Protocols
Detailed methodologies for both the GC-MS and HPLC-UV methods are provided below. These protocols are based on established methods for the analysis of primary amines and are intended to serve as a starting point for method development and validation.[4][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[7][8]
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the sample (e.g., in a biological matrix), add a suitable internal standard.
-
Adjust the sample pH to >10 using 1M NaOH to ensure the amine is in its free base form.
-
Add 2 mL of a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
Repeat the extraction twice more and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
Primary amines like this compound often require derivatization to introduce a UV-absorbing chromophore for sensitive detection by HPLC-UV.[4][9] Salicylaldehyde (B1680747) is a common derivatizing agent for primary amines.[10]
1. Sample Preparation and Derivatization:
-
Derivatization Agent: Salicylaldehyde solution (20 mg/mL in a suitable solvent).
-
Derivatization Procedure:
-
To the extracted and dried sample residue (as in the GC-MS preparation), add a known volume of the salicylaldehyde solution.
-
Vortex the mixture and allow it to react at room temperature for a predetermined time to ensure complete derivatization.[10]
-
Filter the solution before injection into the HPLC system.
-
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0-15 min: 25% to 75% B.
-
15-20 min: 75% B.
-
20-25 min: 75% to 25% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the salicylaldehyde-amine derivative.
-
Injection Volume: 10 µL.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows for GC-MS and HPLC-UV.
Cross-validation workflow for analytical methods.
Experimental workflows for GC-MS and HPLC-UV analysis.
Conclusion
References
- 1. Bioanalytical aspects on method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Safe Disposal of 2,3-Dimethylbutan-1-amine: A Procedural Guide for Laboratory Professionals
For immediate release – Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 2,3-Dimethylbutan-1-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and maintain a secure research environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A flame-retardant lab coat is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Include the chemical formula (C₆H₁₅N) and any other components if it is part of a mixture.
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[1]
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or damage, and has a secure, tightly fitting cap.[2]
-
Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with the accurate identification of the waste.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
Quantitative Data Summary
While comprehensive data for this compound is limited, the following table summarizes its known physical and chemical properties.
| Property | Value |
| CAS Number | 66553-05-7 |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol |
Data sourced from PubChem.
Experimental Protocols
The procedures outlined in this guide are based on established best practices for the management of hazardous chemical waste in a laboratory setting and are informed by safety data for structurally similar compounds.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
This guide is intended to provide clear and actionable information to ensure the safe and compliant disposal of this compound. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
